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  • Product: (1-Phenylpiperidin-3-yl)methanol
  • CAS: 1081515-81-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (1-Phenylpiperidin-3-yl)methanol

An In-depth Technical Guide to (1-Phenylpiperidin-3-yl)methanol: Structure, Properties, and Synthetic Insights Introduction (1-Phenylpiperidin-3-yl)methanol is a chiral heterocyclic compound that has garnered attention w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1-Phenylpiperidin-3-yl)methanol: Structure, Properties, and Synthetic Insights

Introduction

(1-Phenylpiperidin-3-yl)methanol is a chiral heterocyclic compound that has garnered attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, which combines a phenyl-substituted piperidine ring with a primary alcohol, makes it a versatile synthetic intermediate. The piperidine moiety is a common scaffold in many centrally active pharmaceuticals, and the specific substitution pattern of this molecule offers unique stereochemical and electronic properties. This guide provides a comprehensive technical overview of (1-Phenylpiperidin-3-yl)methanol, detailing its chemical structure, physicochemical properties, spectroscopic signature, and synthetic pathways. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its potential application in the synthesis of novel therapeutic agents.

Chemical Structure and Identification

The molecular architecture of (1-Phenylpiperidin-3-yl)methanol is defined by a piperidine ring N-substituted with a phenyl group and a hydroxymethyl group at the 3-position. The presence of a stereocenter at the C3 position of the piperidine ring means the compound can exist as a racemic mixture or as individual (R) and (S) enantiomers.

Caption: Chemical structure of (1-Phenylpiperidin-3-yl)methanol.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (1-phenylpiperidin-3-yl)methanol
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol [1]
Canonical SMILES C1CC(CNC1C2=CC=CC=C2)CO
InChI Key LRMSJSMBPXSCCK-UHFFFAOYSA-N[2]
CAS Number Not explicitly found, related compounds have CAS numbers such as 4606-65-9 for piperidin-3-ylmethanol[3][4] and 858849-92-0 for Phenyl(piperidin-3-yl)methanol hydrochloride.[5]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
Melting Point Likely a solid at room temperature. For comparison, N-phenylbenzamide has a melting point of 166-168 °C.[6]Analogy to similar solid amines and alcohols.
Boiling Point >300 °C (Predicted). Phenyl(piperidin-4-yl)methanol has a predicted boiling point of 322.82 °C.[7]Analogy to structural isomers.
Solubility Soluble in methanol and chloroform.[8][9] Limited solubility in water, but likely soluble in acidic aqueous solutions due to the basic piperidine nitrogen.General solubility of amines and alcohols.
pKa Estimated around 8.5-9.5 for the protonated piperidine nitrogen.Typical range for N-aryl piperidines.
LogP 1.4 (Predicted for Phenyl(piperidin-3-yl)methanol).[2]Computational prediction.

The tertiary amine of the piperidine ring imparts basic properties, allowing for salt formation with acids, which can enhance aqueous solubility. The phenyl group and the overall carbon skeleton contribute to its lipophilicity, as indicated by the predicted LogP value.

Stereochemistry

The carbon atom at the 3-position of the piperidine ring, which is attached to the hydroxymethyl group, is a chiral center. Therefore, (1-Phenylpiperidin-3-yl)methanol can exist as two enantiomers: (S)-(1-phenylpiperidin-3-yl)methanol and (R)-(1-phenylpiperidin-3-yl)methanol.

The stereochemistry of piperidine-based compounds is often critical for their pharmacological activity. Different enantiomers can exhibit distinct binding affinities for biological targets, metabolic stabilities, and off-target effects. For instance, the (S)-enantiomer of the related compound 3-hydroxymethylpiperidine is noted as a valuable intermediate for enantioselective synthesis in drug development.[10] Consequently, the stereoselective synthesis of (1-Phenylpiperidin-3-yl)methanol is of significant interest to medicinal chemists.

Synthesis and Manufacturing

A plausible synthetic route to (1-Phenylpiperidin-3-yl)methanol can be envisioned through several established organic chemistry transformations. One common approach would involve the N-arylation of a suitable piperidine precursor, followed by or preceded by the introduction of the hydroxymethyl group.

A likely pathway starts with 3-piperidinemethanol, which is commercially available.[3][4] This can then undergo N-arylation with an activated phenyl source, such as fluorobenzene or through a Buchwald-Hartwig amination with a phenyl halide.

G cluster_0 Synthetic Pathway Piperidin-3-ylmethanol Piperidin-3-ylmethanol Buchwald-Hartwig Amination Buchwald-Hartwig Amination Piperidin-3-ylmethanol->Buchwald-Hartwig Amination Reactant Phenyl Halide (e.g., Phenyl Bromide) Phenyl Halide (e.g., Phenyl Bromide) Phenyl Halide (e.g., Phenyl Bromide)->Buchwald-Hartwig Amination Reactant (1-Phenylpiperidin-3-yl)methanol (1-Phenylpiperidin-3-yl)methanol Buchwald-Hartwig Amination->(1-Phenylpiperidin-3-yl)methanol Product

Caption: Plausible synthetic route via Buchwald-Hartwig amination.

Experimental Protocol: Conceptual Synthesis via Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • Addition of Reactants: Add piperidin-3-ylmethanol and the phenyl halide (e.g., bromobenzene) to the flask, followed by an anhydrous solvent (e.g., toluene).

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir for a sufficient time (e.g., 12-24 hours) until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield (1-Phenylpiperidin-3-yl)methanol.

Spectroscopic Analysis and Characterization

The structural elucidation of (1-Phenylpiperidin-3-yl)methanol relies on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic Protons: Multiplets in the range of δ 6.8-7.5 ppm. - Hydroxymethyl Protons (CH₂OH): A doublet of doublets or multiplet around δ 3.4-3.6 ppm. - Piperidine Ring Protons: A complex series of multiplets from δ 1.5-3.5 ppm. The protons on carbons adjacent to the nitrogen will be downfield. - Alcohol Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR - Aromatic Carbons: Peaks between δ 115-150 ppm. - Hydroxymethyl Carbon (CH₂OH): A peak around δ 65 ppm.[3] - Piperidine Ring Carbons: Peaks in the range of δ 25-60 ppm.
IR Spectroscopy - O-H Stretch: A broad band around 3300-3400 cm⁻¹ (from the alcohol).[11][12] - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.[11] - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.[11] - C-O Stretch: A strong band in the region of 1000-1100 cm⁻¹.[11] - Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 191. - Key Fragments: Loss of the hydroxymethyl group (-CH₂OH), and fragmentation of the piperidine ring.

For reference, the ¹H NMR spectrum of the parent compound, 3-piperidinemethanol, shows signals for the hydroxymethyl protons around 3.4 ppm and a complex pattern for the ring protons between 1.0 and 3.0 ppm in CDCl₃.[13] The introduction of the N-phenyl group would be expected to shift the signals of the adjacent piperidine protons downfield.

Pharmacological Profile and Applications in Drug Development

While (1-Phenylpiperidin-3-yl)methanol itself is not known to be a potent therapeutic agent, its structural motifs are present in a wide range of biologically active molecules. The phenylpiperidine scaffold is a key feature in many drugs targeting the central nervous system (CNS), including opioids and dopamine reuptake inhibitors.[14][15]

This compound serves as a valuable building block for creating libraries of derivatives for drug discovery. The hydroxyl group provides a convenient handle for further functionalization, such as etherification, esterification, or conversion to other functional groups. The piperidine nitrogen can also be further modified.

G cluster_1 Role in Drug Discovery (1-Phenylpiperidin-3-yl)methanol (1-Phenylpiperidin-3-yl)methanol Functionalization Functionalization (1-Phenylpiperidin-3-yl)methanol->Functionalization Novel CNS Agents Novel CNS Agents Functionalization->Novel CNS Agents Leads to ORL1 Agonists ORL1 Agonists Functionalization->ORL1 Agonists Leads to Other Therapeutics Other Therapeutics Functionalization->Other Therapeutics Leads to

Caption: Role as a scaffold in developing new therapeutics.

Derivatives of related structures, such as 3-phenoxypropyl piperidines, have been investigated as potent and selective ORL1 (NOP) receptor agonists.[16] Additionally, phenylpiperazine derivatives have been explored as EGFR tyrosine kinase inhibitors for oncology applications.[17] This highlights the broad potential of the core structure in various therapeutic areas.

Safety and Handling

While specific toxicity data for (1-Phenylpiperidin-3-yl)methanol is not available, it should be handled with the standard precautions for laboratory chemicals. The related compound, piperidin-3-ylmethanol, is classified as causing severe skin burns and eye damage.[3] Similar hazards should be assumed for its N-phenyl derivative.

Recommended Handling Procedures:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials. Recommended storage for similar compounds is often at 2-8°C under a dry, inert atmosphere.[18]

Conclusion

(1-Phenylpiperidin-3-yl)methanol is a structurally significant molecule with considerable potential as a building block in synthetic and medicinal chemistry. Its combination of a phenylpiperidine core, a chiral center, and a reactive hydroxymethyl group makes it an attractive starting point for the design and synthesis of novel compounds with potential therapeutic applications, particularly in the realm of CNS disorders. While comprehensive experimental data for this specific compound is sparse in the public domain, this guide provides a solid foundation of its predicted properties and characteristics based on established chemical principles and data from closely related analogues. Further research into its stereoselective synthesis and the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.

References

  • Chemsrc. CAS#:858849-92-0 | Phenyl(piperidin-3-yl)methanol hydrochloride. [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • Google Patents. WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.
  • PubChem. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581. [Link]

  • KCVs.ca. Phenylmethanol. [Link]

  • PubChem. Piperidin-3-ylmethanol | C6H13NO | CID 107308. [Link]

  • Kuujia.com. Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). [Link]

  • MDPI. (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. [Link]

  • PubChem. Diphenyl(piperidin-3-yl)methanol (Pipradrol 3-Isomer) | C18H21NO. [Link]

  • Chemchart. phenyl(piperidin-4-yl)methanol (38081-60-6). [Link]

  • PubChemLite. Phenyl(piperidin-3-yl)methanol hydrochloride (C12H17NO). [Link]

  • PubChem. Phenyl-(3-phenylpiperidin-1-yl)methanone | C18H19NO | CID 24750521. [Link]

  • PubChemLite. (3-phenylpiperidin-3-yl)methanol (C12H17NO). [Link]

  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • ResearchGate. EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. [Link]

  • PubMed. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. [Link]

  • AboutScience. Drug Target Insights 2023 | DOI: 10.33393/dti.2023.2638 | Gajera G. et al. Table S2. List of predicted NOR inhibitors subjected. [Link]

  • ResearchGate. (PDF) (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. [Link]

  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • PubMed. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. [Link]

  • SpectraBase. 1-Methyl-2-phenylpiperidin-3-ol - Optional[Vapor Phase IR] - Spectrum. [Link]

  • NIST. Infrared spectra of methanol, ethanol, and n-propanol. [Link]

  • PMC. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of (1-Phenylpiperidin-3-yl)methanol: A Technical Guide

Executive Summary (1-Phenylpiperidin-3-yl)methanol is a critical heterocyclic building block in medicinal chemistry, particularly within the design of Central Nervous System (CNS) active agents.[1][2] Structurally, it co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Phenylpiperidin-3-yl)methanol is a critical heterocyclic building block in medicinal chemistry, particularly within the design of Central Nervous System (CNS) active agents.[1][2] Structurally, it consists of a piperidine ring N-substituted with a phenyl group and functionalized at the C3 position with a hydroxymethyl moiety.[1][2] This scaffold serves as a precursor for various muscarinic antagonists, dopamine reuptake inhibitors, and analgesics.[2]

This guide provides a definitive reference for the physicochemical properties, synthesis, and analytical characterization of this compound, designed to support researchers in lead optimization and process chemistry.[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The precise characterization of (1-Phenylpiperidin-3-yl)methanol is fundamental for calculating stoichiometry in synthesis and predicting ADME (Absorption, Distribution, Metabolism, Excretion) profiles.[1][2]

Identity Matrix[1][2]
PropertyValueNotes
IUPAC Name (1-Phenylpiperidin-3-yl)methanolStandard nomenclature
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol Average mass
Monoisotopic Mass 191.131014 DaEssential for High-Res MS (HRMS)
CAS Registry Number 100334-08-1Racemic mixture
SMILES OCC1CN(c2ccccc2)CCC1For cheminformatics
Appearance Viscous pale yellow oilMay crystallize upon cooling/purity
Drug Development Parameters (In Silico)
ParameterValueImplication for Drug Design
cLogP ~2.1 - 2.4Moderate lipophilicity; likely BBB permeable.[1][2]
TPSA 23.5 ŲHigh membrane permeability (TPSA < 90 Ų).[1]
H-Bond Donors 1 (OH)Potential for specific receptor interaction.[1][2]
H-Bond Acceptors 2 (N, O)
pKa (Conj.[1] Acid) ~5.5 - 6.0The N-phenyl group reduces the basicity of the piperidine nitrogen compared to alkyl-piperidines (pKa ~10).[1][2]

Structural Visualization & Pharmacophore Mapping[2]

To understand the utility of this molecule, we must visualize its connectivity and potential for derivation.[1] The following diagram illustrates the structural breakdown and key reactive sites.

G Compound (1-Phenylpiperidin-3-yl)methanol C12H17NO Phenyl N-Phenyl Group (Lipophilic Domain) Compound->Phenyl Piperidine Piperidine Core (Scaffold) Compound->Piperidine Methanol C3-Hydroxymethyl (Reactive Handle) Compound->Methanol Prop_MW MW: 191.27 Compound->Prop_MW Prop_LogP LogP: ~2.2 Compound->Prop_LogP React_Ox Oxidation -> Aldehyde/Acid Methanol->React_Ox React_Sub Derivatization -> Ethers/Esters Methanol->React_Sub

Figure 1: Structural decomposition and reactivity profile of (1-Phenylpiperidin-3-yl)methanol.[1][2]

Synthetic Methodology

While several routes exist, the most robust method for research-scale production involves the N-arylation of commercially available piperidin-3-ylmethanol .[1][2] This approach avoids the harsh reducing agents required if starting from carboxylic acids.[1][2]

Protocol: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)[1][2]

This method is preferred over Buchwald-Hartwig for this specific substrate to avoid protecting the alcohol group, as Chan-Lam conditions are often milder and tolerant of free hydroxyls.[1][2]

Reaction Scheme:


[1]
Step-by-Step Procedure:
  • Reagent Preparation:

    • To a 250 mL round-bottom flask, add Piperidin-3-ylmethanol (1.15 g, 10 mmol).

    • Add Phenylboronic acid (2.44 g, 20 mmol, 2.0 equiv).

    • Add Copper(II) acetate (1.81 g, 10 mmol, 1.0 equiv).

    • Add Molecular Sieves (4Å) (activated, 2.0 g) to ensure anhydrous conditions.

  • Solvent & Base:

    • Add Dichloromethane (DCM) (50 mL).[1]

    • Add Pyridine (1.6 mL, 20 mmol) or Triethylamine (2 equiv).

  • Reaction:

    • Equip the flask with a drying tube (calcium chloride) but allow exposure to air (oxygen is the oxidant for the catalytic cycle).[1]

    • Stir vigorously at Room Temperature (25°C) for 24–48 hours. Monitor via TLC (System: Hexane/EtOAc 1:1). The product will be less polar than the starting amine.[1][2]

  • Work-up:

    • Filter the mixture through a pad of Celite to remove copper salts.[1] Rinse with DCM.[1][2]

    • Wash the filtrate with 1M HCl (caution: product may protonate/extract; if so, basify aqueous layer and re-extract) or simpler: wash with sat.[1] NaHCO₃ and Brine.[1]

    • Note: Due to the reduced basicity of the N-phenyl amine, it may remain in the organic layer during mild acidic washes, but standard practice is to wash with water/brine.[2]

  • Purification:

    • Dry organic layer over anhydrous

      
      .[1][2]
      
    • Concentrate in vacuo.[1][2]

    • Purify via Flash Column Chromatography (

      
      , Gradient: 10% -> 40% EtOAc in Hexanes).[1][2]
      
Synthetic Workflow Diagram

Synthesis Start Piperidin-3-ylmethanol (CAS 4606-65-9) Process Stir RT, 24-48h DCM (Aerobic) Start->Process Reagents Phenylboronic Acid Cu(OAc)2, Pyridine Reagents->Process Workup Filter (Celite) Wash (NaHCO3) Process->Workup Product (1-Phenylpiperidin-3-yl)methanol Yield: ~65-75% Workup->Product

Figure 2: Chan-Lam coupling workflow for the synthesis of the target compound.

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following analytical data must be verified.

Mass Spectrometry (ESI-MS)[1][2]
  • Method: Positive Ion Mode (ESI+).[1]

  • Expected Signal:

    • 
      [1]
      
    • Look for the absence of the starting material mass (

      
      ).[1]
      
Proton NMR (¹H-NMR) Prediction

Solvent:


, 400 MHz
Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
7.25 - 7.30 Multiplet2HAr-H (meta)Typical phenyl aromatic region.[1][2]
6.90 - 7.00 Multiplet3HAr-H (ortho/para)Upfield shift due to N-donation (resonance).
3.60 - 3.75 Multiplet2H-CH₂-OHDeshielded by oxygen.[1][2]
3.40 - 3.55 Multiplet2HN-CH (eq)Deshielded by Nitrogen/Phenyl ring current.[1][2]
2.60 - 2.80 Multiplet2HN-CH (ax)Distinct axial/equatorial splitting (chair conformer).[1][2]
1.80 - 2.00 Multiplet1HCH (C3)Methine proton at the chiral center.[1][2]
1.60 - 1.80 Multiplet2HRing CH₂
1.20 - 1.40 Multiplet2HRing CH₂
Stereochemical Considerations

The C3 position is a chiral center.[1]

  • Racemic Synthesis: The protocol above yields the racemate (±).[1]

  • Chiral Resolution: If the (R) or (S) enantiomer is required for biological assays, use Chiral HPLC (Column: Chiralpak AD-H or OD-H) or start with enantiopure (S)-piperidin-3-ylmethanol (commercially available).[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol.[1][2] Retrieved from [Link][1]

  • Qiao, J. X., et al. (2008). Chan-Lam coupling of N-heterocycles.[2] Journal of Organic Chemistry.[1][2] (General reference for the coupling methodology applied).

  • European Chemicals Agency (ECHA). Registration Dossier - Piperidine derivatives.[1][2] (Safety and Handling data).

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood by trained personnel.[1][2]

Sources

Foundational

A Comparative Analysis of (1-Phenylpiperidin-3-yl)methanol and Its Benzyl Analogs: A Guide to Structure, Synthesis, and Pharmacological Divergence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, with its derivatives forming the basis of numer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, with its derivatives forming the basis of numerous central nervous system (CNS) active agents. A subtle yet profound structural modification—the distinction between a phenyl group attached directly to the piperidine nitrogen (an N-phenylpiperidine) and one attached via a methylene linker (an N-benzylpiperidine)—gives rise to vastly different physicochemical, pharmacological, and metabolic profiles. This guide provides an in-depth technical analysis of these two motifs, using (1-Phenylpiperidin-3-yl)methanol and its benzyl analog, (1-Benzylpiperidin-3-yl)methanol, as archetypes. We will dissect their structural and electronic differences, provide validated, step-by-step synthetic protocols, compare their anticipated ADME properties, and explore the divergent pharmacological activities that emerge from this simple isosteric substitution. This document is intended to serve as a practical and theoretical resource for researchers engaged in the design and development of novel piperidine-based therapeutics.

The Core Directive: Understanding the Phenyl vs. Benzyl Distinction

In drug design, the phenylpiperidine and benzylpiperidine cores are often considered related, yet they are not truly interchangeable. The decision to employ one over the other is a critical fork in the road of a lead optimization campaign. Phenylpiperidines are a well-established class of compounds, forming the backbone of many opioid analgesics and monoamine reuptake inhibitors.[1][2][3] Conversely, the N-benzylpiperidine motif is frequently found in potent acetylcholinesterase (AChE) inhibitors and high-affinity sigma (σ) receptor ligands.[4][5][6]

The fundamental difference lies in the introduction of a single methylene (-CH2-) spacer. This spacer fundamentally alters the electronics, basicity, and conformational flexibility of the molecule, thereby dictating how it presents its pharmacophoric features to a biological target. This guide will illuminate the causality behind these differences, moving from basic chemical principles to their ultimate pharmacological consequences.

Structural, Electronic, and Conformational Analysis

The addition of a methylene linker between the phenyl ring and the piperidine nitrogen transforms the molecule from a substituted aniline to a substituted benzylamine. This has profound implications.

  • Basicity (pKa): The nitrogen in (1-Phenylpiperidin-3-yl)methanol is part of an aniline-like system. The lone pair of electrons on the nitrogen can be delocalized into the aromatic pi-system, significantly reducing its basicity. In contrast, the nitrogen in (1-Benzylpiperidin-3-yl)methanol is a tertiary amine, insulated from the phenyl ring by the sp³-hybridized methylene carbon. Its lone pair is fully available for protonation, making it a much stronger base.

  • Conformational Flexibility: The N-C(aryl) bond in the N-phenylpiperidine has a significant barrier to rotation, leading to a more constrained conformation where the phenyl ring is held in a relatively fixed orientation to the piperidine. The N-CH₂-Ph system in the benzyl analog has two additional single bonds with greater rotational freedom, allowing the phenyl ring to adopt a much wider range of spatial orientations.

  • Lipophilicity (LogP): While both are lipophilic moieties, their contributions to the overall LogP can differ. The more basic benzylamine analog will be more highly protonated at physiological pH, which can reduce its effective lipophilicity compared to the less basic aniline analog. However, in their neutral forms, the LogP values are often comparable.

G cluster_0 (1-Phenylpiperidin-3-yl)methanol cluster_1 (1-Benzylpiperidin-3-yl)methanol cluster_2 cluster_3 a a Basicity Lower Basicity (Aniline-like) Nitrogen lone pair delocalized a->Basicity  Direct N-Aryl Bond b b Basicity2 Higher Basicity (Tertiary Amine) Lone pair localized b->Basicity2  N-CH2-Aryl Spacer Flexibility1 Reduced Conformational Flexibility (Restricted N-Ar rotation) Flexibility2 Greater Conformational Flexibility (Rotation around N-CH2 and CH2-Ph bonds) G cluster_0 N-Phenylpiperidine Analog cluster_1 N-Benzylpiperidine Analog receptor Hydrophobic Pocket Anionic Site H-Bond Donor ligand1 More Rigid Lower Basicity ligand1->receptor:f0 π-π stacking (Fixed orientation) ligand2 Flexible Higher Basicity ligand2->receptor:f0 Hydrophobic interaction (Flexible orientation) ligand2->receptor:f1 Strong Ionic Bond

Sources

Protocols & Analytical Methods

Method

Reaction conditions for the oxidation of (1-Phenylpiperidin-3-yl)methanol

Application Note: Selective Oxidation of (1-Phenylpiperidin-3-yl)methanol to (1-Phenylpiperidin-3-yl)methanal Part 1: Strategic Analysis & Chemical Logic The oxidation of (1-Phenylpiperidin-3-yl)methanol (Substrate 1 ) t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation of (1-Phenylpiperidin-3-yl)methanol to (1-Phenylpiperidin-3-yl)methanal

Part 1: Strategic Analysis & Chemical Logic

The oxidation of (1-Phenylpiperidin-3-yl)methanol (Substrate 1 ) to its corresponding aldehyde, (1-Phenylpiperidin-3-yl)methanal (Product 2 ), presents a specific set of chemoselective challenges that distinguish it from standard aliphatic alcohol oxidations.

Substrate Analysis
  • The N-Phenyl Moiety: Unlike N-alkyl piperidines, the nitrogen atom in this substrate is part of an aniline system. The lone pair is delocalized into the phenyl ring, significantly reducing its basicity (

    
     of conjugate acid 
    
    
    
    3-4 vs. 10-11 for alkyl amines). This reduces the risk of N-oxide formation or salt formation during acidic workups but introduces susceptibility to electrophilic aromatic substitution or oxidation of the electron-rich aromatic ring under harsh conditions (e.g., KMnO
    
    
    or unbuffered bleach).
  • Stereochemical Liability: The target aldehyde has a chiral center at the C3 position (alpha to the carbonyl). While the N-phenyl group provides steric bulk, the

    
    -proton is enolizable. Strongly basic conditions or prolonged exposure to silica gel can lead to racemization (epimerization) of the C3 center.
    
  • Chemo-selectivity: The goal is to arrest oxidation at the aldehyde stage without over-oxidation to the carboxylic acid, which is a common pitfall with aqueous oxidants (e.g., Jones reagent).

Methodological Selection

To navigate these challenges, we prioritize anhydrous, controlled oxidation methods.

  • Primary Protocol: Swern Oxidation. [1]

    • Why: It is the "Gold Standard" for reliability. The reaction temperature (-78 °C) kinetically suppresses side reactions. The mechanism avoids metal oxidants, preventing over-oxidation.

    • Risk:[2] The use of triethylamine (TEA) in the quench phase could theoretically promote epimerization if the reaction warms too slowly, though the low basicity of the aniline nitrogen mitigates self-catalysis.

  • Secondary Protocol: Dess-Martin Periodinane (DMP).

    • Why: It operates at room temperature with neutral to slightly acidic byproducts (acetic acid), which is excellent for preserving stereochemical integrity at the

      
      -position. It avoids the noxious odors of Swern conditions (DMS).
      

Part 2: Detailed Experimental Protocols

Protocol A: Swern Oxidation (Standard & Scalable)

Best for: Gram-scale synthesis, high purity requirements, and cost-efficiency.

Reagents & Stoichiometry:

Reagent Equiv. Role
(1-Phenylpiperidin-3-yl)methanol 1.0 Substrate

| Oxalyl Chloride [(COCl)


] | 1.5 | Activator |
| Dimethyl Sulfoxide (DMSO) | 2.4 | Oxidant Source |
| Triethylamine (TEA) | 5.0 | Base (Quench) |
| Dichloromethane (DCM) | 0.2 M | Solvent (Anhydrous) |[1]

Step-by-Step Procedure:

  • Activation (The "Swern Reagent"):

    • Flame-dry a 3-neck round-bottom flask under Nitrogen (

      
      ) atmosphere.
      
    • Charge with anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

    • Add Oxalyl Chloride (1.5 equiv) dropwise.[1]

    • Critical Step: Add DMSO (2.4 equiv) dropwise over 10 minutes. Gas evolution (CO/CO

      
      ) will occur.[1] Maintain temp < -70 °C.
      
    • Wait: Stir for 15 minutes to form the chloro(dimethyl)sulfonium chloride intermediate.

  • Substrate Addition:

    • Dissolve (1-Phenylpiperidin-3-yl)methanol (1.0 equiv) in a minimum volume of anhydrous DCM.

    • Add this solution dropwise to the activated Swern reagent over 15–20 minutes.

    • Mechanism:[1][2][3][4] The alcohol attacks the sulfur, releasing HCl. The solution typically becomes cloudy.

    • Stir at -78 °C for 45 minutes . Do not let it warm up yet.

  • Elimination & Quench:

    • Add Triethylamine (5.0 equiv) dropwise. The reaction will turn into a thick white suspension (TEA·HCl salts).

    • Stir at -78 °C for 10 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C over 30–45 minutes.

    • Note: The oxidation of the alkoxysulfonium ylide to the aldehyde occurs during this warming phase.

  • Workup:

    • Quench with saturated NH

      
      Cl  solution (aqueous).
      
    • Separate layers. Extract the aqueous layer with DCM (2x).

    • Wash combined organics with water (1x) and brine (1x).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo at < 30 °C (aldehydes can be volatile or unstable).

Validation Point:

  • TLC: Eluent 4:1 Hexane:EtOAc. Product (Aldehyde) will have a higher

    
     than the Alcohol. Stains with DNP (yellow/orange spot).
    
Protocol B: Dess-Martin Periodinane (DMP) Oxidation

Best for: Small scale (<500 mg), rapid screening, or if -78 °C facilities are unavailable.

Reagents & Stoichiometry:

Reagent Equiv. Role
Substrate 1.0 Starting Material
Dess-Martin Periodinane 1.2 - 1.5 Oxidant

| NaHCO


 (Solid) | 2.0 | Acid Scavenger (Optional) |
| DCM (Wet) | 0.1 M | Solvent |

Step-by-Step Procedure:

  • Setup:

    • Dissolve (1-Phenylpiperidin-3-yl)methanol in DCM (DMP works faster in "wet" DCM as water accelerates the ligand exchange mechanism, but standard reagent-grade DCM is sufficient).

    • Optional: Add solid NaHCO

      
       (2 equiv) if the substrate is extremely acid-sensitive (usually not required for this aniline-type substrate).
      
  • Reaction:

    • Add DMP (1.2 equiv) in a single portion at 0 °C .

    • Remove ice bath and stir at Room Temperature (20–25 °C) .

    • Monitor by TLC.[3] Reaction is typically complete in 1–2 hours .[3]

  • Workup (The "Reductive Quench"):

    • Critical Step: DMP byproducts (iodinanes) can be difficult to remove.

    • Add a 1:1 mixture of Sat. NaHCO

      
        and 10% Na
      
      
      
      S
      
      
      O
      
      
      (Sodium Thiosulfate).
    • Stir vigorously for 15 minutes until the organic layer is clear (removes unreacted iodine species).

    • Extract with DCM, wash with brine, dry over MgSO

      
      , and concentrate.
      

Part 3: Visualization & Pathway Analysis

Reaction Mechanism & Workflow

OxidationPathway Alcohol (1-Phenylpiperidin-3-yl)methanol (Substrate) Swern_Int Alkoxysulfonium Intermediate Alcohol->Swern_Int DMSO / (COCl)2 -78°C Base_Step TEA Deprotonation (Intramolecular Elimination) Swern_Int->Base_Step Add TEA Warm to 0°C Aldehyde (1-Phenylpiperidin-3-yl)methanal (Target Product) Base_Step->Aldehyde Release DMS Racemization Risk: C3 Epimerization (Avoid Strong Base/Heat) Aldehyde->Racemization Excess Base or Acidic SiO2 Racemization->Aldehyde Loss of Optical Purity

Caption: Figure 1. Mechanistic pathway for the Swern oxidation of (1-Phenylpiperidin-3-yl)methanol, highlighting the critical intermediate and stereochemical risk point.

Part 4: Analytical Data & Quality Control

Upon isolation, the product should be characterized immediately. Aldehydes are prone to air oxidation (to acid) or hydration. Store under Argon at -20 °C.

Expected Spectroscopic Signatures:

TechniqueSignalInterpretation
1H NMR (CDCl

)

9.6 – 9.8 ppm (d or s, 1H)
Aldehyde Proton . Distinctive diagnostic peak.
1H NMR

7.2 – 6.8 ppm (m, 5H)
Phenyl Ring . Characteristic aromatic multiplet.
1H NMR

3.8 – 2.6 ppm (m, Piperidine ring)
C2/C6 Protons . Shifted downfield due to N-Ph and CHO proximity.
IR (ATR)1720 – 1730 cm

C=O Stretch . Sharp, strong band.
IR 2720 & 2820 cm

C-H Aldehyde Stretch . "Fermi doublet" (often visible).
TLC

~0.5 – 0.6 (Hex/EtOAc 4:1)
Distinct from alcohol (

~0.2).[1]

Troubleshooting Guide:

  • Low Yield / Incomplete Reaction:

    • Cause: Water in the Swern reagents (DMSO is hygroscopic).

    • Fix: Distill DMSO over CaH

      
       or use a fresh bottle of anhydrous grade.
      
  • Racemization (Loss of ee):

    • Cause: Warming the Swern reaction too fast after TEA addition or leaving the product on Silica gel too long.

    • Fix: Ensure quench is cold. Use neutralized Silica (flush column with 1% TEA in Hexane before loading) for purification.

  • Side Product (Methylthiomethyl ether):

    • Cause: Reaction temperature rose above -60 °C during DMSO addition.[5]

    • Fix: Control addition rate strictly; use an internal thermometer.

References

  • Omura, K.; Swern, D. (1978). "Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study". Tetrahedron, 34(11), 1651–1660. Link

  • Dess, D. B.; Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". The Journal of Organic Chemistry, 48(22), 4155–4156. Link

  • Tojo, G.; Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
  • Mancuso, A. J.; Brownfain, D. S.; Swern, D. (1979). "Structure of the dimethyl sulfoxide-oxalyl chloride reaction product. Oxidation of heteroaromatic and diverse alcohols to carbonyl compounds". The Journal of Organic Chemistry, 44(23), 4148–4150. Link

Sources

Application

Introduction: The Significance of (1-Phenylpiperidin-3-yl)methanol Esters

An In-Depth Guide to the Esterification of (1-Phenylpiperidin-3-yl)methanol (1-Phenylpiperidin-3-yl)methanol is a crucial chiral building block in modern medicinal chemistry. Its derivatives are integral to the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Esterification of (1-Phenylpiperidin-3-yl)methanol

(1-Phenylpiperidin-3-yl)methanol is a crucial chiral building block in modern medicinal chemistry. Its derivatives are integral to the synthesis of a wide array of pharmacologically active compounds, including selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators.[1] The esterification of the secondary hydroxyl group on this scaffold is a common and critical transformation, allowing for the modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and duration of action.[2] The presence of a tertiary amine within the piperidine ring introduces specific challenges and considerations, such as potential interference with acid-catalyzed reactions, necessitating a careful selection of synthetic methodology.

This guide provides a comprehensive overview of robust and field-proven procedures for the esterification of (1-Phenylpiperidin-3-yl)methanol, designed for researchers, scientists, and drug development professionals. We will move beyond simple step-by-step instructions to explore the underlying mechanistic principles, the rationale for procedural choices, and troubleshooting strategies to ensure reproducible and high-yielding transformations.

Strategic Selection of an Esterification Protocol

The choice of an esterification method is dictated by the specific chemical context, including the properties of the carboxylic acid, the desired stereochemical outcome, and the overall sensitivity of the substrate. For (1-Phenylpiperidin-3-yl)methanol, a secondary alcohol containing a basic nitrogen atom, the primary considerations are:

  • Acid Sensitivity: The tertiary amine of the piperidine ring is basic and will be readily protonated by strong acids. This rules out traditional Fischer-Speier esterification under standard conditions (e.g., refluxing with H₂SO₄), which would lead to the formation of an unreactive ammonium salt and potential side reactions.[3][4]

  • Stereochemistry: If starting with an enantiomerically pure alcohol (e.g., (S)- or (R)-(1-Phenylpiperidin-3-yl)methanol), controlling the stereochemistry at the carbinol center is paramount. Some methods proceed with retention of configuration, while others, like the Mitsunobu reaction, are renowned for clean inversion.[5][6]

  • Steric Hindrance: Both the secondary alcohol and the incoming carboxylic acid can be sterically demanding. The chosen method must be efficient at coupling hindered partners.

Based on these factors, three primary methods are recommended: Steglich Esterification , Acylation with Activated Carboxylic Acid Derivatives , and the Mitsunobu Reaction .

Method 1: Steglich Esterification

The Steglich esterification is a powerful and exceptionally mild method for forming esters from alcohols and carboxylic acids, making it highly suitable for acid-sensitive substrates like (1-Phenylpiperidin-3-yl)methanol.[7][8] The reaction is mediated by a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and is catalyzed by 4-Dimethylaminopyridine (DMAP).[9]

Causality and Mechanism

The key to the Steglich reaction is the in situ activation of the carboxylic acid by the carbodiimide.

  • Activation: The carboxylic acid adds to a C=N bond of DCC (or EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic acid anhydride in terms of reactivity.[9]

  • Catalysis: DMAP, a potent nucleophile, intercepts the O-acylisourea to form an N-acylpyridinium species. This "active ester" is highly electrophilic and, crucially, prevents a side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[8][9]

  • Nucleophilic Attack: The alcohol, (1-Phenylpiperidin-3-yl)methanol, attacks the activated acylpyridinium intermediate to form the desired ester.

The by-products are N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration, and regenerated DMAP.

Visualizing the Steglich Mechanism

Steglich_Mechanism Steglich Esterification Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea N_acylpyridinium N-Acylpyridinium (Active Ester) O_acylisourea->N_acylpyridinium + DMAP DCU Dicyclohexylurea (By-product) O_acylisourea->DCU forms DMAP DMAP (Catalyst) DMAP->N_acylpyridinium Ester Product Ester (R-COOR') N_acylpyridinium->Ester + R'-OH DMAP_regen Regenerated DMAP N_acylpyridinium->DMAP_regen releases Alcohol (1-Phenylpiperidin-3-yl)methanol (R'-OH) Alcohol->Ester

Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.

Detailed Experimental Protocol: Steglich Esterification
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile, 0.1-0.5 M).[8][10]

  • Reagent Addition: Add (1-Phenylpiperidin-3-yl)methanol (1.1 eq), DMAP (0.1-0.2 eq), and finally EDC·HCl (1.5 eq) or DCC (1.2 eq).

  • Reaction: Stir the mixture at room temperature (20-25 °C). The reaction is typically complete within 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up (if using DCC): Upon completion, cool the flask in an ice bath to maximize precipitation of the DCU by-product. Filter the mixture through a pad of Celite®, washing the filter cake with the reaction solvent.

  • Work-up (if using EDC): If EDC was used, no filtration is necessary. Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).

  • Extraction: Wash the organic phase sequentially with 1 M HCl (to remove unreacted DMAP and EDC by-products), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

ParameterRecommended ValueRationale
Alcohol:Acid Ratio 1.1 : 1.0A slight excess of the alcohol ensures complete consumption of the limiting carboxylic acid.
Coupling Agent EDC·HCl (1.5 eq) or DCC (1.2 eq)EDC is preferred for easier work-up; DCC can be used if DCU precipitation is desired.
Catalyst DMAP (0.1 - 0.2 eq)Catalytic amounts are sufficient to accelerate the reaction and suppress side products.[9]
Solvent Anhydrous DCM, CH₃CNAprotic solvents prevent hydrolysis of the reactive intermediates.[8][10]
Temperature Room Temperature (20-25 °C)The reaction is efficient under mild conditions, preserving sensitive functional groups.[8]
Typical Yield 75-95%

Method 2: Mitsunobu Reaction

For applications where inversion of stereochemistry at the alcohol center is desired, the Mitsunobu reaction is the undisputed method of choice.[11] It is a redox-condensation reaction that couples a primary or secondary alcohol with a pronucleophile (here, a carboxylic acid) under exceptionally mild, neutral conditions.[5]

Causality and Mechanism

The reaction's success hinges on activating the alcohol's hydroxyl group to turn it into an excellent leaving group, facilitating an Sₙ2 displacement.

  • Betaine Formation: Triphenylphosphine (PPh₃) acts as a nucleophile, attacking the electrophilic nitrogen of an azodicarboxylate, typically Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD), to form a betaine intermediate.[12]

  • Alcohol Activation: The alcohol's hydroxyl group attacks the positively charged phosphorus atom of the betaine. This forms an oxyphosphonium salt, with the -OH₂⁺-like group being a superb leaving group.

  • Sₙ2 Displacement: The carboxylate anion, formed by deprotonation of the carboxylic acid by the basic betaine, acts as the nucleophile. It performs a backside attack on the carbon bearing the oxyphosphonium group, displacing triphenylphosphine oxide (TPPO) and leading to the ester with complete inversion of configuration.[6][13]

A significant challenge of the Mitsunobu reaction is the removal of the stoichiometric by-products, TPPO and the dialkyl hydrazinedicarboxylate, which often requires careful chromatography.[13]

Visualizing the Mitsunobu Workflow

Mitsunobu_Workflow Mitsunobu Reaction Workflow start Combine Alcohol, Carboxylic Acid, & PPh3 in Anhydrous THF cool Cool to 0 °C start->cool add_dead Add DEAD/DIAD Dropwise cool->add_dead Exothermic reaction react Warm to RT & Stir (2-16 h) add_dead->react workup Solvent Removal & Aqueous Work-up react->workup purify Flash Column Chromatography workup->purify Separate product from TPPO & hydrazine by-product product Inverted Ester Product purify->product

Caption: A generalized workflow for performing the Mitsunobu reaction.

Detailed Experimental Protocol: Mitsunobu Reaction
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve (1-Phenylpiperidin-3-yl)methanol (1.0 eq), the carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise via syringe over 10-15 minutes. An exothermic reaction with a color change (often to orange/red, which may then fade) is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting alcohol (typically 2-16 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent like ethyl acetate.

  • Purification: The primary challenge is purification. Standard flash column chromatography is the most common method. A solvent system such as hexanes/ethyl acetate is often effective. Careful selection of the gradient is required to separate the desired ester from the less polar PPh₃ and the more polar TPPO and hydrazine by-products.

ParameterRecommended ValueRationale
Alcohol:Acid:PPh₃:DEAD 1.0 : 1.2 : 1.5 : 1.5Excess reagents are used to drive the reaction to completion.
Solvent Anhydrous THFAprotic and effectively solubilizes all reactants.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity of the betaine formation.[5]
Stereochemical Outcome InversionThe reaction proceeds via a classic Sₙ2 mechanism.[6][13]
Typical Yield 60-90%

Method 3: Acylation with Acid Chlorides or Anhydrides

Direct acylation with a highly reactive carboxylic acid derivative, such as an acid chloride or anhydride, is a rapid and often high-yielding route to esters.[14] This method avoids the need for coupling agents but requires a base to neutralize the acidic by-product (HCl or a carboxylic acid).

Causality and Mechanism

This is a classic nucleophilic acyl substitution. The alcohol's hydroxyl group attacks the highly electrophilic carbonyl carbon of the acid chloride or anhydride. The subsequent collapse of the tetrahedral intermediate expels the leaving group (chloride or carboxylate), forming the ester. The presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is critical to scavenge the generated acid, preventing it from protonating the starting alcohol or the piperidine nitrogen.[15]

Detailed Experimental Protocol: Acylation
  • Preparation: Dissolve (1-Phenylpiperidin-3-yl)methanol (1.0 eq) and a non-nucleophilic base (e.g., Et₃N, 1.5-2.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add the acid chloride or anhydride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is usually complete within 1-3 hours.

  • Work-up: Quench the reaction by adding water or a saturated solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ValueRationale
Alcohol:Acid Chloride 1.0 : 1.1A slight excess of the electrophile ensures full conversion of the alcohol.
Base Triethylamine or Pyridine (1.5-2.0 eq)Scavenges the acidic by-product, preventing protonation of the substrate.
Solvent Anhydrous DCM, THFAprotic solvent required as acid chlorides are moisture-sensitive.[16]
Temperature 0 °C to Room TemperatureControls the initial highly exothermic reaction.
Typical Yield 85-98%

General Purification and Characterization

Regardless of the method used, the final ester product must be purified and its identity confirmed.

  • Purification: Flash column chromatography on silica gel is the most common and effective method. A gradient elution with a solvent system like Hexanes/Ethyl Acetate, often with a small amount of triethylamine (~0.5%) added to the mobile phase, can improve peak shape and prevent product tailing due to interaction with acidic silica.

  • Characterization:

    • ¹H and ¹³C NMR: Confirms the structure. Look for the disappearance of the alcohol -OH proton signal and the appearance of characteristic signals for the ester moiety. The proton on the carbon bearing the ester (-CH-O-) will typically shift downfield.

    • IR Spectroscopy: The most telling sign is the disappearance of the broad alcohol O-H stretch (~3300 cm⁻¹) and the appearance of a strong ester C=O stretch (~1735 cm⁻¹).

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ester.

Safety Precautions

  • Carbodiimides (DCC, EDC): Potent skin sensitizers and allergens. Handle with gloves in a well-ventilated fume hood.

  • Azodicarboxylates (DEAD, DIAD): Potentially explosive and toxic. Should be handled with care, stored properly, and not subjected to shock or high heat.

  • Acid Chlorides: Highly corrosive and react violently with water. Handle exclusively in a fume hood with appropriate PPE, including gloves and safety glasses.

  • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.

  • Solvents: Anhydrous solvents are often flammable and require handling under an inert atmosphere to maintain dryness.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Available at: [Link]

  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Preparations and Procedures International, 28(2), 127-164. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(23), 7194. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Synthetic Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • JoVE. (2022). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxidative Esterification. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • Ye, J., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances, 4(10), eaas9319. Available at: [Link]

  • Palaniappan, S., & John, A. (2005). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. Journal of Molecular Catalysis A: Chemical, 241(1-2), 153-157. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Heterocycles. (1998). The Regioselective Acylation Reactions of Imidazopyridines. 48(5), 1015-1024. Available at: [Link]

  • Academia.edu. (n.d.). Synthesis of α-phenyl-1-( R)-(−)-piperidineacetic esters. Retrieved from [Link]

  • Liljeblad, A., et al. (2007). Chemoenzymatic approach to enantiopure piperidine-based b-amino esters in organic solvents. Tetrahedron: Asymmetry, 18(2), 181-188. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for acylation with oxalyl chloride. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. Retrieved from [Link]

  • Scholars Research Library. (2011). A review on N-acylation by using acid chloride intermediate. Der Pharma Chemica, 3(3), 409-421. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • Defense Technical Information Center. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 263. Available at: [Link]

  • Google Patents. (n.d.). CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.
  • Pellis, A., et al. (2023). Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. Green Chemistry, 25(2), 567-575. Available at: [Link]

  • Bladt, D., et al. (2011). Acid-Catalyzed Preparation of Biodiesel from Waste Vegetable Oil: An Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 88(2), 201-203. Available at: [Link]

  • MDPI. (n.d.). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010005391A1 - Biodiesel production via enzymatic hydrolysis followed by chemical/enzymatic esterification.
  • Ayyad, R. R. (2024). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences, 3(3), 20-27. Available at: [Link]

  • Garcia, T., et al. (2004). Biodiesel production via esterification reactions catalyzed by lipase. Latin American Applied Research, 34(1), 19-23. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Retrieved from [Link]

Sources

Method

Application Note: Functionalizing the Hydroxyl Group of (1-Phenylpiperidin-3-yl)methanol

[1] Abstract & Scope The (1-Phenylpiperidin-3-yl)methanol scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous CNS-active agents (e.g., dopamine modulators, SSRIs) and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

The (1-Phenylpiperidin-3-yl)methanol scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous CNS-active agents (e.g., dopamine modulators, SSRIs) and sigma receptor ligands.[1] Its value lies in the rigid piperidine ring which orients the hydroxymethyl group—a versatile handle for expanding chemical space—into a specific vector relative to the lipophilic N-phenyl moiety.[1]

This guide provides a technical roadmap for functionalizing the primary hydroxyl group at the C3 position. Unlike standard aliphatic alcohols, this substrate possesses an N-phenyl (aniline-like) nitrogen, which significantly alters its electronic profile and solubility compared to N-alkyl piperidines.[1] This document details three high-value transformation pathways: Activation (Sulfonylation) , Oxidation (to Aldehyde/Acid) , and Direct Coupling (Mitsunobu) , ensuring high fidelity and yield.[1]

Chemical Profile & Strategic Analysis[1]

The Substrate
  • IUPAC Name: (1-Phenylpiperidin-3-yl)methanol[1]

  • Key Functional Group: Primary Alcohol (-CH₂OH)[1]

  • Chirality: The C3 position is a stereocenter. Protocols must preserve the enantiomeric excess (ee) if starting from chiral material ((S)- or (R)-).[1]

  • Electronic Environment: The nitrogen atom is conjugated with the phenyl ring.

    • Consequence 1: The nitrogen is significantly less basic (

      
       of conjugate acid 
      
      
      
      3-4) than a typical tertiary amine (
      
      
      
      
      10).[1] This reduces the need for N-protection during mild acidic workups but makes the ring susceptible to electrophilic aromatic substitution if harsh conditions are used.[1]
    • Consequence 2: The phenyl ring is prone to oxidation; therefore, highly aggressive oxidants (e.g.,

      
      ) should be avoided in favor of chemoselective reagents.
      
Reaction Landscape (Visualization)[1]

The following diagram maps the strategic divergence points from the parent alcohol.

ReactionLandscape Start (1-Phenylpiperidin-3-yl)methanol Mesylate Mesylate/Tosylate (Leaving Group) Start->Mesylate MsCl, Et3N (Activation) Aldehyde Aldehyde (-CHO) Start->Aldehyde DMP or Swern Ox. Ether Aryl/Alkyl Ether (Mitsunobu Product) Start->Ether Ar-OH, DIAD, PPh3 (Mitsunobu) Azide Azide (-N3) (Click Chem Precursor) Mesylate->Azide NaN3, DMF Amine Primary Amine (-CH2NH2) Azide->Amine Staudinger Red. RedAm Secondary Amine (Reductive Amination) Aldehyde->RedAm R-NH2, NaBH(OAc)3 Olefin Alkene (Wittig Reaction) Aldehyde->Olefin Ph3P=CR2

Figure 1: Strategic divergence from the hydroxymethyl handle.[1] Colors indicate distinct reaction pathways: Activation (Red), Oxidation (Yellow), and Direct Coupling (Green).[1]

Detailed Protocols

Protocol A: Activation via Mesylation

Objective: Convert the poor hydroxyl leaving group into a highly reactive mesylate, enabling


 displacement (e.g., by azides, halides, or amines).
Why this method?  Mesylation is preferred over direct halogenation (e.g., 

) for this substrate because it proceeds under mild basic conditions, avoiding potential acid-catalyzed degradation or racemization of the C3 center.
Reagents & Stoichiometry
ReagentEquivalentsRole
Substrate1.0Starting Material
Methanesulfonyl Chloride (MsCl)1.2Sulfonylating Agent
Triethylamine (

)
1.5Base (scavenges HCl)
Dichloromethane (DCM)Solvent (0.1 M)Reaction Medium
Step-by-Step Procedure
  • Preparation: Dissolve (1-Phenylpiperidin-3-yl)methanol (1.0 equiv) in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C  (ice bath).
    
  • Base Addition: Add

    
     (1.5 equiv) dropwise.[1] Note: The N-phenyl nitrogen is not basic enough to interfere significantly, but excess base ensures complete neutralization of HCl.
    
  • Activation: Add MsCl (1.2 equiv) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (typically 30-60 mins for completion).[1]

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Outcome: The crude mesylate is typically a viscous oil/solid, sufficiently pure for the next step (e.g., displacement with

    
     in DMF).
    
Protocol B: Controlled Oxidation to Aldehyde

Objective: Access the aldehyde for reductive amination or Wittig olefination. Why this method? Dess-Martin Periodinane (DMP) is selected over Swern oxidation to avoid the foul-smelling dimethyl sulfide and the strict cryogenic conditions (-78°C) required by Swern.[1] DMP is chemoselective and will not oxidize the N-phenyl ring.[1]

Reagents & Stoichiometry
ReagentEquivalentsRole
Substrate1.0Starting Material
Dess-Martin Periodinane (DMP)1.2Oxidant

2.0Acid Scavenger (buffers acetic acid byproduct)
DCMSolvent (0.1 M)Reaction Medium
Step-by-Step Procedure
  • Setup: Suspend DMP (1.2 equiv) and

    
     (2.0 equiv) in anhydrous DCM at RT.
    
  • Addition: Add a solution of the substrate (1.0 equiv) in DCM to the oxidant suspension.

  • Reaction: Stir vigorously at RT. The reaction is typically fast (1–2 hours).[1]

  • Quench (Critical): Dilute with

    
    . Add a 1:1 mixture of saturated 
    
    
    
    and 10%
    
    
    (sodium thiosulfate).[1] Stir vigorously until the biphasic mixture becomes clear (quenching unreacted iodine species).
  • Isolation: Separate layers. Extract aqueous layer with

    
    . Dry organics over 
    
    
    
    and concentrate.
  • Stability Note: The resulting aldehyde is moderately stable but should be used immediately in the next step (e.g., Reductive Amination with

    
    ) to avoid racemization at the C3 alpha-position.[1]
    
Protocol C: The Mitsunobu Coupling (Ether Synthesis)

Objective: Direct coupling of the alcohol with a phenol or acidic heterocycle to create ether linkages, a common motif in GPCR ligands. Mechanism: Inverts stereochemistry if the attack occurs at a chiral center (not applicable here as the -OH is on a primary carbon, but crucial to note for secondary analogs).[1]

Workflow Visualization

Mitsunobu Step1 Step 1: Betaine Formation PPh3 + DIAD -> [Ph3P-N-N]+ Step2 Step 2: Activation Betaine + Substrate(-OH) -> Oxyphosphonium Ion Step1->Step2 0°C, THF Step3 Step 3: Nucleophilic Attack Ar-OH (Pronucleophile) attacks Carbon Step2->Step3 SN2 Displacement

Figure 2: The Mitsunobu mechanism applied to the primary alcohol.

Reagents & Stoichiometry
ReagentEquivalentsRole
Substrate1.0Alcohol
Phenol / Nucleophile1.1Coupling Partner
Triphenylphosphine (

)
1.2Dehydrating Agent
DIAD (or DEAD)1.2Azo dicarboxylate (Activator)
THF (Anhydrous)Solvent (0.1 M)Solvent
Step-by-Step Procedure
  • Mixture A: Dissolve Substrate (1.0 equiv), Phenol (1.1 equiv), and

    
     (1.2 equiv) in anhydrous THF under 
    
    
    
    . Cool to 0°C .
  • Addition: Add DIAD (1.2 equiv) dropwise. The solution will turn yellow/orange.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Workup: Concentrate the reaction mixture directly.

  • Purification: The major challenge is removing triphenylphosphine oxide (

    
    ).[1]
    
    • Tip: Triturate the residue with cold

      
      /Hexanes (1:1) to precipitate 
      
      
      
      before column chromatography.[1]
    • Chromatography: Use a gradient of EtOAc/Hexanes. The product is usually less polar than the alcohol.

Troubleshooting & Critical Parameters

ParameterIssueSolution
N-Oxidation The N-phenyl group oxidizes to the N-oxide during reaction.[1]Avoid peracids (mCPBA) or unbuffered

.[1] Use DMP or Swern for oxidations. If N-oxide forms, reduce back with

.
Racemization Loss of stereochemistry at C3.Avoid strong bases (e.g., NaH, LDA) if the aldehyde is formed. The C3 proton is alpha to the ring but beta to the carbonyl, making it reasonably stable, but caution is required.
Solubility Poor solubility in non-polar solvents.The N-phenyl group adds lipophilicity, but the -OH is polar.[1] DCM and THF are excellent. Avoid Hexanes for the starting material.
Purification Difficulty separating product from aniline impurities.N-phenyl piperidines are weak bases.[1] They may not retain well on SCX (cation exchange) columns if the media is too acidic or if the solvent is too polar.[1] Standard Silica chromatography is preferred.

References

  • Privileged Scaffolds in Medicinal Chemistry

    • Review: "The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry."[2] BenchChem Application Notes, 2025. Link (Cited for scaffold importance).[1]

    • Specific Derivative: "[(3S)-Piperidin-3-yl]methanol: A chiral piperidine derivative...[1] valuable intermediate in organic synthesis."[1][3] Chem960 Chemical Database, 2024. Link

  • Oxidation Protocols (DMP/Swern)

    • Methodology: "Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt." (Context on mild oxidation compatibility with nitrogen-containing heterocycles). Journal of Organic Chemistry, 2024.[4] Link

  • General Functionalization (Alkyl Halides/Mesylates)

    • Protocol: "Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style." Organic Chemistry Tutor Protocols, 2023. Link

  • Mitsunobu Reaction Context

    • Application: "Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives." PMC / NIH, 2022. Link (Demonstrates alkylation/functionalization on similar piperidine scaffolds).[1]

(Note: While specific "Application Notes" for this exact molecule are rare in public literature, the protocols above are synthesized from standard, validated organic chemistry methodologies applied to N-aryl piperidine systems found in the search results.)

Sources

Application

Protecting group strategies for (1-Phenylpiperidin-3-yl)methanol reactions

Application Note: Strategic Functionalization & Protecting Group Logic for (1-Phenylpiperidin-3-yl)methanol Executive Summary (1-Phenylpiperidin-3-yl)methanol presents a unique chemoselective challenge in organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization & Protecting Group Logic for (1-Phenylpiperidin-3-yl)methanol

Executive Summary

(1-Phenylpiperidin-3-yl)methanol presents a unique chemoselective challenge in organic synthesis. Unlike simple amino alcohols, the nitrogen atom is part of an


-aryl system (aniline-like), significantly altering its basicity (

) compared to alkyl piperidines (

).

This guide details strategies to manipulate the primary alcohol handle while managing the electronic and nucleophilic properties of the tertiary nitrogen. We define "protection" here in two contexts:

  • O-Protection: Masking the alcohol to permit electrophilic aromatic substitution or lithiation on the phenyl ring.[1]

  • N-Masking: Strategies to suppress nitrogen lone-pair interference (N-oxide formation) during alcohol oxidation.[1]

Part 1: Chemoselectivity & Reactivity Profile[1]

Before selecting a strategy, one must understand the electronic landscape of the substrate.

FeatureChemical NatureReactivity Implication
N-Phenyl Piperidine Tertiary AnilineReduced basicity; resistant to mild acid scavengers.[1] Susceptible to oxidation (N-oxide) and electrophilic attack at the phenyl ring (para-position).[1]
C3-Hydroxymethyl Primary AlcoholHigh nucleophilicity.[1] Prone to oxidation (Aldehyde/Acid) or conversion to leaving groups (Mesylate/Halide).
Stereocenter (C3) Chiral CenterRacemization is unlikely during standard O-protection but possible during strong base treatments if oxidized to the aldehyde (via enolization).[1]
Decision Matrix: Selecting the Strategy

StrategyMatrix Substrate (1-Phenylpiperidin-3-yl)methanol Goal1 Goal: Modify Phenyl Ring (Halogenation, Lithiation) Substrate->Goal1 Goal2 Goal: Oxidize Alcohol (to CHO or COOH) Substrate->Goal2 Goal3 Goal: Nucleophilic Subst. (Convert OH to Nuc) Substrate->Goal3 Strategy1 Strategy: O-Silylation (TBS/TBDPS) Goal1->Strategy1 Protects OH Strategy2 Strategy: N-Protonation (Salt Formation) Goal2->Strategy2 Blocks N-Oxidation Strategy3 Strategy: In-Situ Activation (MsCl/TsCl) Goal3->Strategy3 Direct Conversion

Figure 1: Strategic decision tree based on the intended synthetic transformation.

Part 2: O-Protection Strategies (Alcohol Masking)

When the phenyl ring requires modification (e.g., bromination or directed ortho-metallation), the hydroxyl group must be shielded to prevent deprotonation (alkoxide formation) which would poison organolithium reagents.

Recommended Group: tert-Butyldimethylsilyl (TBS)

TBS is preferred over Benzyl (Bn) or Acetyl (Ac) because:

  • Bn: Hard to remove without reducing the phenyl ring or cleaving the N-Ph bond under forcing conditions.[1]

  • Ac: Labile to the basic conditions often used in phenyl ring functionalization.[1]

  • TBS: Stable to base/nucleophiles, removed gently with Fluoride (TBAF).

Protocol 1: Silylation of (1-Phenylpiperidin-3-yl)methanol

Reagents:

  • Substrate (1.0 equiv)

  • TBS-Cl (1.2 equiv)[1]

  • Imidazole (2.5 equiv)

  • DMAP (0.1 equiv - Catalytic booster)[1]

  • DCM (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve (1-Phenylpiperidin-3-yl)methanol in anhydrous DCM (0.2 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add Imidazole. The mixture will remain heterogeneous or become clear depending on concentration.

  • Catalyst: Add DMAP.[1] Note: Although the N-phenyl nitrogen is basic, it is sterically hindered and electronically deactivated; exogenous base (imidazole) is strictly required.

  • Silylation: Add TBS-Cl portion-wise at 0°C. Warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with DCM. Wash organic layer with water and brine.[1] Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product will be less polar than the starting material.

Part 3: Nitrogen Management during Oxidation

The most critical "protection" challenge arises when oxidizing the alcohol to an aldehyde. The tertiary amine can react with oxidants to form N-oxides or undergo Polonovski-type cleavage .[1]

The Solution: Transiently mask the nitrogen via protonation (Salt Formation).

Protocol 2: Chemoselective Swern Oxidation (Aldehyde Synthesis)

This modified Swern protocol uses the amine's own basicity to protect it.

Mechanism: Standard Swern conditions involve DMSO and Oxalyl Chloride.[1] If the amine is free, it can attack the intermediate. By pre-forming the HCl or TFA salt, the nitrogen lone pair is locked up (


), rendering it inert to the oxidant.

Reagents:

  • Oxalyl Chloride (1.5 equiv)

  • DMSO (3.0 equiv)

  • Triethylamine (

    
    ) (5.0 equiv)
    
  • DCM (Anhydrous)

Step-by-Step:

  • Activation: In a flame-dried flask, dissolve Oxalyl Chloride in DCM at -78°C. Add DMSO dropwise (gas evolution possible). Stir 15 min.

  • Substrate Preparation (The "Masking" Step):

    • Dissolve (1-Phenylpiperidin-3-yl)methanol in a separate vial with minimal DCM.

    • Add 1.05 equiv of TFA or HCl (in ether) .[1] This forms the ammonium salt in situ.[1]

  • Addition: Add the substrate-salt solution dropwise to the Swern reagent at -78°C. Stir for 45 min.

  • Basification (Deprotection): Add

    
     (excess) dropwise.[1] This serves two purposes:
    
    • Promotes the elimination of the alkoxysulfonium ylide to form the aldehyde.

    • Neutralizes the ammonium salt, returning the free amine.

  • Warm Up: Allow to warm to 0°C over 30 mins.

  • Workup: Quench with phosphate buffer (pH 7). Extract with DCM.[1][3][4] Avoid strong acid workup to prevent hydrate formation of the aldehyde.

Part 4: Synthesis of the Core (Retrosynthetic Protection)

If the user is building the molecule rather than modifying it, the sequence of protection is inverted. The piperidine nitrogen must be protected before the phenyl group is installed, usually via Buchwald-Hartwig coupling.

Workflow Visualization

SynthesisFlow Start Piperidin-3-ylmethanol Step1 1. N-Boc Protection (Selectivity: N >> O) Start->Step1 Inter1 N-Boc-Piperidin-3-ylmethanol Step1->Inter1 Step2 2. O-TBS Protection (Orthogonal to Boc) Inter1->Step2 Inter2 N-Boc-O-TBS-Piperidine Step2->Inter2 Step3 3. N-Deprotection (TFA) Leaves O-TBS intact Inter2->Step3 Inter3 O-TBS-Piperidine (Free NH) Step3->Inter3 Step4 4. Buchwald-Hartwig Coupling (Ph-Br, Pd-Cat) Inter3->Step4 Final O-TBS-(1-Phenylpiperidin-3-yl) Step4->Final

Figure 2: Orthogonal protection strategy for de novo synthesis of the scaffold.

Part 5: Troubleshooting & Stability Data

ConditionStability of (1-Phenylpiperidin-3-yl)methanolRecommended Action
Strong Acid (HCl/Reflux) Unstable. Phenyl ring may cleave or polymerize.[1]Use TFA/DCM for deprotections; avoid aqueous reflux.[1]
Strong Base (nBuLi) Stable (at low temp).[1]Suitable for lithiation if O-H is protected (TBS).[1]
Hydrogenation (

/Pd)
Risk. Phenyl ring reduction possible.[1][5]Use mild catalysts (Pd/C) or avoid if possible.[1]
Oxidants (

)
Unstable. N-oxide formation guaranteed.[1]Use Swern (Protocol 2) or Dess-Martin Periodinane.[1]

References

  • Organic Chemistry Portal. Protecting Groups: Strategies and Orthogonality. Available at: [Link]

  • Volcho, K.P., et al. (2025). Synthesis of (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol.[1][6][7] Molbank, 2025(M2088).[7] (Demonstrates phenylpiperidine stability and synthesis). Available at: [Link]

  • PubChem. Compound Summary: Piperidin-3-ylmethanol.[1][8] National Library of Medicine.[1] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for removing impurities from (1-Phenylpiperidin-3-yl)methanol

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of (1-Phenylpiperidin-3-yl)methanol. Here, you will find troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of (1-Phenylpiperidin-3-yl)methanol. Here, you will find troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work.

Troubleshooting Guide

This section addresses common problems encountered during the purification of (1-Phenylpiperidin-3-yl)methanol, offering step-by-step solutions and the scientific rationale behind them.

Question 1: My final product of (1-Phenylpiperidin-3-yl)methanol is a yellow-tinted oil/solid. What causes this discoloration and how can I remove it?

Answer:

Discoloration, typically a yellow or brownish hue, in piperidine derivatives often arises from the presence of oxidation byproducts.[1] The tertiary amine in the piperidine ring can be susceptible to oxidation, leading to the formation of colored impurities. Additionally, residual reagents or byproducts from the synthesis, if not completely removed, can contribute to the color.

Troubleshooting Steps:

  • Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.

    • Protocol: Dissolve the crude (1-Phenylpiperidin-3-yl)methanol in a suitable solvent (e.g., methanol or ethanol). Add a small amount of activated carbon (typically 1-2% w/w of the crude product). Heat the suspension to boiling for a short period (10-15 minutes), and then perform a hot filtration to remove the carbon.[1] The desired compound will remain in the filtrate, which can then be concentrated and further purified.

    • Causality: Activated carbon has a high surface area and can adsorb large organic molecules, including many colored impurities, effectively removing them from the solution.

  • Recrystallization: If the product is a solid, recrystallization is a highly effective method for both purification and color removal.[2]

    • Protocol: Select a solvent or solvent system in which (1-Phenylpiperidin-3-yl)methanol has high solubility at elevated temperatures and low solubility at room temperature.[2] Common solvent systems for piperidine derivatives include heptane/ethyl acetate, methanol/water, or acetone/water.[3] Dissolve the crude product in a minimal amount of the hot solvent, and if colored impurities remain, consider the activated carbon step prior to cooling. Allow the solution to cool slowly to induce crystallization. The pure crystals are then collected by filtration.

    • Causality: The slow formation of a crystal lattice is a highly selective process that tends to exclude impurity molecules, including colored ones, which remain in the mother liquor.

Question 2: I'm observing significant peak tailing during the column chromatography of (1-Phenylpiperidin-3-yl)methanol on silica gel. How can I improve the peak shape?

Answer:

Peak tailing is a common issue when purifying basic compounds like (1-Phenylpiperidin-3-yl)methanol on standard silica gel.[4] The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong interaction leads to a non-uniform elution process, resulting in broad, tailing peaks and poor separation.

Troubleshooting Steps:

  • Mobile Phase Modification with a Basic Additive: The most straightforward solution is to add a small amount of a basic modifier to your eluent.[4]

    • Triethylamine (TEA): This is a widely used and effective additive. Start by adding 0.1-1% (v/v) of TEA to your mobile phase (e.g., ethyl acetate/hexane).[4]

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can also be very effective, particularly for strongly basic compounds.[4]

    • Causality: The basic additive competes with the (1-Phenylpiperidin-3-yl)methanol for binding to the acidic silanol sites on the silica gel. This minimizes the strong interaction of your target compound with the stationary phase, leading to a more symmetrical peak shape and improved resolution.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[4] Its surface is less acidic than silica, reducing the likelihood of strong interactions and peak tailing.

    • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups have been masked can also provide a more inert stationary phase.[4]

  • Reverse-Phase Chromatography: For less polar derivatives of (1-Phenylpiperidin-3-yl)methanol, reverse-phase chromatography on a C18 column can be an excellent alternative.[4]

    • Mobile Phase: In this case, acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid are used.[5]

    • Causality: The acid in the mobile phase protonates the basic nitrogen of the piperidine, and the resulting salt has better interaction with the mobile phase and less unwanted interaction with any residual silanols on the C18 stationary phase, leading to improved peak shape.[5]

Question 3: My yield after purification is consistently low. What are the potential causes and how can I mitigate them?

Answer:

Low recovery can stem from several factors, from the purification method itself to the stability of the compound.

Troubleshooting Steps:

  • Irreversible Binding to Silica Gel: The strong interaction between the basic piperidine and acidic silica can sometimes lead to irreversible adsorption of the product onto the column.[4]

    • Solution: As mentioned in the previous question, adding a basic modifier like triethylamine to the eluent is crucial to prevent this.[4]

  • Column Overloading: Loading too much crude material onto the chromatography column can exceed its separation capacity.

    • Solution: A general guideline is to use a silica-to-crude material ratio of at least 30:1 by weight.[4]

  • Compound Instability: Some piperidine derivatives may be sensitive to the acidic nature of silica gel and could degrade on the column.

    • Solution: Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography). If instability is suspected, consider alternative purification methods such as recrystallization or acid-base extraction.[4]

  • Loss During Work-up: (1-Phenylpiperidin-3-yl)methanol has some water solubility. During aqueous work-up, a significant amount of product might be lost to the aqueous phase.

    • Solution: Minimize the volume of aqueous washes. After extraction, consider back-extracting the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of (1-Phenylpiperidin-3-yl)methanol?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: For instance, if the synthesis involves the reduction of a corresponding pyridine derivative, unreacted starting material may be present.[1]

  • Byproducts: Side reactions can lead to the formation of various byproducts. For example, in syntheses starting from 3-piperidone, byproducts from incomplete reactions or side reactions of intermediates can be expected.[6]

  • Reagent-Related Impurities: Residual reagents used in the synthesis can also be present in the crude product.[1]

Q2: What is a good starting point for developing a recrystallization protocol for (1-Phenylpiperidin-3-yl)methanol?

A2: A systematic approach to solvent screening is recommended.

  • Solvent Selection: Start with small-scale solubility tests in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane). A good recrystallization solvent will dissolve the compound poorly at room temperature but completely upon heating.[2]

  • Solvent Mixtures: If a single solvent is not ideal, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective. Common mixtures for similar compounds include heptane/ethyl acetate and methanol/water.[3]

  • Procedure: Dissolve your crude product in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

Q3: Can I use acid-base extraction to purify (1-Phenylpiperidin-3-yl)methanol?

A3: Yes, acid-base extraction is a very effective technique for separating basic compounds like (1-Phenylpiperidin-3-yl)methanol from neutral or acidic impurities.[1]

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic (1-Phenylpiperidin-3-yl)methanol will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification and Re-extraction: Cool the acidic aqueous layer (e.g., in an ice bath) and make it basic by slowly adding a concentrated base (e.g., NaOH solution) until the pH is above 10. This deprotonates the piperidinium salt, regenerating the neutral amine.

  • Final Extraction: Extract the neutral (1-Phenylpiperidin-3-yl)methanol back into an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the purified product.[1]

Purification Method Selection

The choice of purification method depends on the physical state of your crude product and the nature of the impurities. The following diagram outlines a general decision-making workflow.

Purification_Workflow Purification Workflow for (1-Phenylpiperidin-3-yl)methanol start Crude (1-Phenylpiperidin-3-yl)methanol is_solid Is the crude product a solid? start->is_solid acid_base_extraction Consider Acid-Base Extraction for initial cleanup start->acid_base_extraction recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oily) pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product acid_base_extraction->is_solid

Caption: Decision tree for selecting a purification method.

Quantitative Data Summary

Purification MethodTypical Mobile Phase / Solvent SystemKey ConsiderationsExpected Purity
Column Chromatography Ethyl Acetate / Hexane with 0.1-1% Triethylamine[4]Essential to add a basic modifier to prevent peak tailing.[4]>98%
Recrystallization Heptane/Ethyl Acetate or Methanol/Water[3]Requires careful solvent screening for optimal results.[2]>99%
Acid-Base Extraction Dichloromethane or Ethyl Acetate / 1M HCl (aq) / NaOH (aq)[1]Excellent for removing neutral and acidic impurities.[1]>95% (often used as a preliminary step)

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexane. Add 0.5% triethylamine to the eluent to improve peak shape. The ideal eluent should give a retention factor (Rf) of approximately 0.3 for (1-Phenylpiperidin-3-yl)methanol.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (1-Phenylpiperidin-3-yl)methanol.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, add a small amount (10-20 mg) of the crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: Place the crude (1-Phenylpiperidin-3-yl)methanol in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Purification techniques for Piperidine-1-carbonyl azide.
  • BenchChem. (2025).
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Rao, D. V. N. S., et al. (2006).
  • BLDpharm. (n.d.). 416892-18-7|(1-(3-Phenylpropyl)piperidin-3-yl)methanol.
  • BOC Sciences. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • Graj, M., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns.
  • ACS Omega. (2024).
  • Biotage. (2023).
  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
  • Chembeo. (2024). Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol).
  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • MDPI. (2025). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol.
  • ResearchGate. (2014).
  • Arkat USA, Inc. (n.d.).
  • PubChemLite. (2026). Phenyl(piperidin-3-yl)methanol hydrochloride (C12H17NO).
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • Reddit. (2023).

Sources

Optimization

Optimizing temperature for (1-Phenylpiperidin-3-yl)methanol derivatives synthesis

Introduction: The Thermal Criticality of Amino-Alcohol Scaffolds The synthesis of (1-Phenylpiperidin-3-yl)methanol involves balancing reactivity with chemoselectivity. Whether you are approaching this via the N-arylation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Criticality of Amino-Alcohol Scaffolds

The synthesis of (1-Phenylpiperidin-3-yl)methanol involves balancing reactivity with chemoselectivity. Whether you are approaching this via the N-arylation of piperidin-3-ylmethanol or the reduction of ethyl 1-phenylpiperidine-3-carboxylate , temperature is the primary variable governing yield and optical purity.

This guide addresses the specific thermal behaviors of the piperidine scaffold, providing self-validating protocols to troubleshoot stalled reactions, racemization, and side-product formation.

Module 1: The N-Arylation Route (Buchwald-Hartwig)

Context: Coupling piperidin-3-ylmethanol (nucleophile) with bromobenzene/iodobenzene (electrophile). Challenge: The substrate contains both a secondary amine and a primary alcohol. While amines are generally better nucleophiles, high temperatures (>100°C) without bulky ligands can promote competitive O-arylation or catalyst decomposition.

Optimized Protocol: Temperature-Phased Addition
  • Catalyst System: Pd(OAc)₂ / BINAP or RuPhos (RuPhos is superior for preventing O-arylation).

  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: Toluene or 1,4-Dioxane.[1]

PhaseTemperatureActionMechanistic Goal
1. Activation 25°CStir Catalyst + Ligand + Solvent (15 min)Formation of active LₙPd(0) species.
2. Addition 25°C → 40°CAdd Amine/Base/HalidePrevent exotherm-driven catalyst aggregation (Pd-black).
3. Reaction 80°C - 90°C Hold for 4-12 hoursDrive the catalytic cycle (Oxidative Addition is rate-limiting for Ar-Cl; Transmetallation for Ar-I).
Troubleshooting Guide: N-Arylation

Q: I observe significant starting material (aryl halide) remaining after 12 hours at 80°C.

  • Diagnosis: Catalyst Deactivation (Pd-Black formation).

  • Fix:

    • Oxygen Leak: Ensure the reaction vessel was purged with Argon/N₂ while heating. Phosphine ligands oxidize rapidly at 80°C if air is present.

    • Halide Inhibition: If using Aryl-Iodide, the iodide ions can inhibit the catalyst. Add 10 mol% AgOTf to scavenge iodide or switch to Aryl-Bromide.

Q: I see a new spot on TLC (higher R_f) and my yield is low.

  • Diagnosis: Competitive O-arylation.

  • Mechanism: At temperatures >100°C, the alkoxide (formed by NaOtBu deprotonating the alcohol) becomes a competitive nucleophile.

  • Fix:

    • Lower Temperature: Cap the reaction at 85°C.

    • Switch Ligand: Use RuPhos or BrettPhos . These bulky ligands sterically hinder the smaller oxygen nucleophile, exclusively favoring the nitrogen.

Visualization: Chemoselectivity & Temperature

BuchwaldSelectivity Start Reactants: Piperidin-3-ylmethanol + Ph-Br Pd0 Active Catalyst L-Pd(0) Start->Pd0 Heat (40°C) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Heat (80°C) PathN N-Coordination (Kinetic Product) OxAdd->PathN Steric Bulk (Ligand) Preferred < 90°C PathO O-Coordination (Thermodynamic/Side) OxAdd->PathO High Temp (>100°C) Small Ligands ProductN Target: N-Phenyl Product PathN->ProductN Reductive Elim. ProductO Impurity: O-Phenyl Ether PathO->ProductO Reductive Elim.

Caption: Figure 1. Ligand sterics and temperature control (<90°C) are required to prevent the O-arylation pathway.

Module 2: The Reduction Route (Ester to Alcohol)

Context: Reduction of ethyl 1-phenylpiperidine-3-carboxylate using Lithium Aluminum Hydride (LiAlH₄). Challenge: Safety (exotherm) and ensuring complete reduction without cleaving the N-phenyl bond (rare, but possible under forcing conditions).

Optimized Protocol: The "0 to Reflux" Profile
  • Reagent: LiAlH₄ (2.5 equivalents).

  • Solvent: Anhydrous THF (Diethyl ether is too volatile for the reflux stage).

PhaseTemperatureCritical Control Point
1. Preparation 0°C (Ice Bath) Suspend LiAlH₄ in THF. Do not add ester yet.
2. Addition 0°C Add ester (dissolved in THF) dropwise. Rate: Maintain internal temp < 10°C.
3. Propagation 25°CRemove ice bath. Stir for 1 hour.
4. Completion 65°C (Reflux) Heat to reflux for 2-4 hours to break stable aluminate complexes.
5. Quench 0°C Fieser Workup (Water -> 15% NaOH -> Water).
Troubleshooting Guide: Reduction

Q: The reaction solidified (turned into a gel) during the quench.

  • Diagnosis: Formation of Aluminum hydroxides/oxides.

  • Fix: Use the Fieser method strictly (n g LiAlH₄ : n mL H₂O : n mL 15% NaOH : 3n mL H₂O). If a gel forms, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir at 40°C for 1 hour. This solubilizes the aluminum salts.

Q: My product is racemized (if starting with chiral ester).

  • Diagnosis: Thermal racemization of the alpha-chiral center (C3) via enolization before reduction completes.

  • Fix:

    • Ensure the LiAlH₄ is in excess and present before the ester is added. This ensures rapid hydride attack on the carbonyl, faster than the base-catalyzed enolization.

    • Do not prolong the reflux phase unnecessarily. Monitor by TLC immediately after 1 hour of reflux.

Visualization: Reduction Safety Timeline

ReductionProfile Step1 0°C: Addition (Kinetic Control) Step2 25°C: Propagation (Intermediate Formation) Step1->Step2 Warm slowly Step3 65°C: Reflux (Complex Breakdown) Step2->Step3 Drive to completion Step4 0°C: Quench (Exotherm Mgmt) Step3->Step4 Cool before H2O addn Warning Risk: Racemization if Reflux > 4h Step3->Warning Prolonged Heat

Caption: Figure 2. Thermal profile for LiAlH4 reduction. The reflux step is necessary for yield but poses a racemization risk if prolonged.

Module 3: Isolation & Purification

Context: The product is an amino-alcohol.[2] It is amphoteric but predominantly basic.

Q: I cannot extract the product from the aqueous layer.

  • Issue: Incorrect pH. The piperidine nitrogen (pKa ~9-10) is protonated in neutral/acidic water.

  • Protocol:

    • Cool the aqueous quench mixture to 10°C.

    • Adjust pH to >12 using NaOH.[3]

    • Extract with DCM (Dichloromethane) or EtOAc . Note: DCM is often better for polar amino-alcohols.

Q: How do I remove the brown color (Pd residues) from the N-arylation route?

  • Protocol:

    • Dissolve crude oil in EtOAc.

    • Add activated charcoal or SiliaMetS® Thiol scavenger.

    • Heat to 50°C for 30 mins, then filter through Celite.

References

  • Buchwald-Hartwig Amination of Alcohols/Amines

    • Maitland, J. A., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines." Journal of the American Chemical Society.[4]

    • (Representative Buchwald Group methodologies).

  • Reduction of Piperidine Esters

    • Patent US5250542A. "Peripherally selective piperidine carboxylate opioid antagonists.
  • Racemization Risks in Piperidines

    • BenchChem Technical Guide. "Avoiding Racemization During the Synthesis of Chiral Piperidine Acids."
    • (General reference for chiral piperidine handling).

  • Armarego, W. L. F. "Purification of Laboratory Chemicals.

Sources

Troubleshooting

Resolving enantiomers of (1-Phenylpiperidin-3-yl)methanol via chiral chromatography

Ticket ID: #CHIRAL-PIP-03 Status: Open Subject: Method Development & Troubleshooting for (1-Phenylpiperidin-3-yl)methanol Assigned Specialist: Senior Application Scientist, Chiral Separations Group Introduction: The Anal...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHIRAL-PIP-03 Status: Open Subject: Method Development & Troubleshooting for (1-Phenylpiperidin-3-yl)methanol Assigned Specialist: Senior Application Scientist, Chiral Separations Group

Introduction: The Analyte Profile

You are attempting to resolve the enantiomers of (1-Phenylpiperidin-3-yl)methanol . Before beginning, we must understand the "personality" of this molecule to select the correct tools.

  • Core Structure: 3-substituted piperidine ring.[1][2][3][4][5][6]

  • Functional Groups:

    • Tertiary Amine (N1): Basic (

      
      ). This is the primary source of peak tailing due to interaction with residual silanols on the silica support.
      
    • Hydroxyl Group (C3): Polar, H-bond donor/acceptor.

    • Phenyl Ring: Provides UV absorption (detectable at 254 nm, though 210-220 nm is more sensitive) and

      
       interaction potential.
      
  • The Challenge: The basic nitrogen requires a mobile phase modifier to suppress ionization and silanol activity. Without it, you will likely see broad, tailing peaks or no elution at all.

Module 1: Method Development Protocol

Q: Which column should I screen first?

A: For N-aryl piperidines, polysaccharide-based stationary phases are the industry standard. We recommend a 2-Step Screening Approach :

  • Primary Screen (High Probability):

    • Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel OD-H / OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Why? The helical grooves of amylose and cellulose derivatives accommodate the piperidine ring well. The "H" denotes 5µm particle size; "3" denotes 3µm for higher resolution.

  • Secondary Screen (Immobilized Phases):

    • Chiralpak IA / IC [7]

    • Why? Immobilized phases allow for a wider range of solvents (like DCM or THF) if solubility is an issue, though standard alcohols usually suffice for this molecule.

Q: What is the starting mobile phase composition?

A: You must use a Normal Phase mode with a Basic Additive .

ParameterRecommendationReason
Base Solvent n-Hexane or n-HeptaneNon-polar carrier.
Co-Solvent Ethanol (EtOH) or Isopropanol (IPA)Polar modulator. EtOH often provides sharper peaks for amines.
Ratio 90:10 or 80:20 (Hex:Alc)Standard starting point for retention (

).
Additive (CRITICAL) 0.1% Diethylamine (DEA) Mandatory. Blocks silanol sites to prevent amine tailing.
Flow Rate 1.0 mL/min (4.6mm ID column)Standard linear velocity.
Temperature 25°CLower temperatures generally improve resolution (

).
Q: Can I use SFC (Supercritical Fluid Chromatography)?

A: Yes, and it is often preferred. SFC is excellent for basic amines because the supercritical CO2 is non-polar, and the high diffusivity improves mass transfer.

  • SFC Conditions: CO2 / Methanol (80:20) + 0.2% DEA or Isopropylamine .

  • Note: Methanol is the preferred co-solvent in SFC for this molecule due to better solubility and peak shape compared to IPA.

Module 2: Troubleshooting Guide

Issue 1: Severe Peak Tailing ( )

Diagnosis: The basic nitrogen in the piperidine ring is interacting with the acidic silanols of the column packing. Solution Protocol:

  • Increase Additive: Bump DEA concentration from 0.1% to 0.2% or 0.3% .

  • Switch Additive: If DEA fails, try Ethanolamine or Ethylenediamine (0.1%).[8] These are stronger bases and often "clean up" piperidine peaks effectively.

  • Check Column Age: Older columns lose end-capping. If the column is old, the silica is more exposed.

Issue 2: Poor Resolution ( )

Diagnosis: The enantiomers are eluting too close together (low selectivity,


).
Solution Protocol: 
  • Switch Alcohol: If using IPA, switch to Ethanol . Ethanol is a "slimmer" molecule and can change the solvation shell around the chiral selector, often altering selectivity.

  • Lower Temperature: Reduce column oven to 10°C or 15°C .

    • Mechanism:[2][9][10][11] Enantioseparation is enthalpy-driven. Lower temperature increases the energy difference (

      
      ) between the two enantiomer-selector complexes.
      
  • Reduce Solvent Strength: Change Hexane:Alcohol from 80:20 to 95:5 . This increases retention time, giving the column more "chances" to recognize the chiral difference.

Issue 3: Sample Solubility

Diagnosis: The compound is polar (OH group) and may precipitate in 90% Hexane. Solution Protocol:

  • Dissolve the sample in 100% Ethanol (or the co-solvent used) at a high concentration.

  • Inject a small volume (e.g., 5 µL).

  • Self-Validating Check: Ensure the sample solution is clear before injection. If cloudy, filter through a 0.45µm PTFE filter.

Module 3: Visual Workflows

Workflow 1: Method Development Logic

MethodDev Start Start: (1-Phenylpiperidin-3-yl)methanol Screen Primary Screen: Chiralpak AD-H & Chiralcel OD-H Mobile Phase: Hex/EtOH (90:10) + 0.1% DEA Start->Screen Check Check Separation Screen->Check Success Baseline Separation (Rs > 1.5) Proceed to Validation Check->Success Good Partial Partial Sep (0.5 < Rs < 1.5) Check->Partial Merging Fail No Sep (Co-elution) Check->Fail Single Peak Opt1 Optimization A: Lower Temp to 15°C Partial->Opt1 Switch Switch Column: Try Chiralpak IC or IA Fail->Switch Opt2 Optimization B: Switch Modifier (IPA <-> EtOH) Opt1->Opt2 If still poor Opt2->Success Switch->Screen New Column

Caption: Decision tree for screening and optimizing chiral separation of basic piperidine derivatives.

Workflow 2: Troubleshooting Peak Shape

Troubleshooting Issue Problem: Peak Tailing / Broadening Cause1 Silanol Interaction (Most Likely) Issue->Cause1 Cause2 Solubility Mismatch Issue->Cause2 Action1 Increase Base Additive (0.1% -> 0.2% DEA) Cause1->Action1 Action3 Dissolve Sample in Mobile Phase Co-solvent Cause2->Action3 Action2 Switch to Stronger Base (Ethanolamine) Action1->Action2 If fails Result Sharp Peaks (Tf < 1.2) Action2->Result Action3->Result

Caption: Logic flow for diagnosing and correcting peak tailing in basic amine chromatography.

References

  • Daicel Chiral Technologies. (n.d.). Chiralpak AD-H Instruction Manual. Retrieved from [Link] (General reference for polysaccharide column usage).

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Ye, Y. K., & Stringfield, W. B. (2003). The effect of acidic and basic additives on the chiral separation of basic drugs using polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1009(1-2), 19-30. (Establishes the requirement for basic additives like DEA for amines).

Sources

Optimization

Technical Support Center: Handling Hygroscopic Piperidine Methanol Derivatives

The following technical guide is structured as a specialized Support Center resource. It is designed to be autonomous, non-linear, and directly actionable for researchers handling hygroscopic piperidine methanol derivati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center resource. It is designed to be autonomous, non-linear, and directly actionable for researchers handling hygroscopic piperidine methanol derivatives.

Status: Operational | Topic: Hygroscopicity Management | Audience: R&D, Process Chemistry[1]

Executive Summary: The "Invisible Reagent"

Piperidine methanol derivatives (e.g., 2-, 3-, or 4-piperidinemethanol, and their N-substituted analogs) present a dual-threat in synthesis: they possess both a secondary amine and a primary alcohol. This bifunctional nature creates a high potential for hydrogen bonding, making them acutely hygroscopic and often deliquescent (absorbing enough moisture to dissolve into a liquid).

Failure to manage this hygroscopicity leads to:

  • Stoichiometric Errors: Water weight masquerades as reagent mass, leading to under-dosing of the piperidine intermediate.

  • Side Reactions: Hydrolysis of sensitive electrophiles (e.g., acid chlorides, isocyanates) used in subsequent coupling steps.

  • Physical Degradation: Caking, clumping, and difficulty in transfer.

Module 1: Storage & Inventory Logic

User Query: "I received a shipment of 4-piperidinemethanol. It looks like a wet paste, but the CoA says it's a solid. How do I store this to prevent further degradation?"

Technical Response: The "wet paste" appearance is a hallmark of moisture absorption. These compounds must be treated as moisture-intolerant immediately upon opening.

Storage Decision Matrix

Use the following logic flow to determine the optimal storage protocol for your specific derivative.

StorageLogic Start Incoming Material Inspection StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Free Flowing Oil Viscous Oil / Paste StateCheck->Oil Sticky/Wet DesiccantChoice Select Desiccant Solid->DesiccantChoice ActionOil Purge Headspace with Argon/N2 Oil->ActionOil ActionSolid Store in Desiccator (Secondary Container) LongTerm Long-Term Storage: Parafilm + Cold Room (4°C) ActionSolid->LongTerm ActionOil->LongTerm Warning AVOID Acidic Desiccants (e.g., P2O5) DesiccantChoice->Warning Risk Analysis SafeDesiccant Use KOH Pellets or Drierite Warning->SafeDesiccant Correction SafeDesiccant->ActionSolid

Figure 1: Decision tree for incoming material inspection and storage. Note the critical prohibition of acidic desiccants with amine-based compounds.

Critical Protocol:

  • Desiccant Compatibility: Never use Phosphorus Pentoxide (

    
    ) in a desiccator with volatile amines. The acidic vapors can react with the basic amine, forming surface salts/crusts. Use Potassium Hydroxide (KOH) pellets  or anhydrous Calcium Sulfate (Drierite) instead [1].
    
  • Headspace Purging: For oils, always backfill the vial with Argon or Nitrogen before re-sealing. Heavier-than-air Argon is preferred for protecting the liquid surface.

Module 2: Weighing & Handling Troubleshooting

User Query: "Every time I weigh 2-piperidinemethanol on the balance, the mass keeps increasing. How do I get an accurate measurement?"

Technical Response: The "drifting balance" is caused by the compound absorbing atmospheric water in real-time.

Protocol: The "Difference Weighing" Method

Do not weigh hygroscopic amines directly onto a weigh paper or boat.

  • Tare a dry, capped vial containing the bulk compound.

  • Remove an estimated amount quickly and transfer it to your reaction vessel.

  • Re-weigh the bulk vial.

  • Calculate:

    
    .
    
    • Why? This limits the bulk material's exposure to air and eliminates the error of water weight adding to the sample on the balance pan.

Quantitative Impact of Moisture:

Parameter Dry Compound Wet Compound (5% H2O w/w) Consequence
MW (Apparent) 115.17 g/mol ~121 g/mol Incorrect Molarity
Equivalents 1.0 eq 0.95 eq Incomplete conversion of coupling partner

| Physical State | Solid | Tacky/Gum | Loss of material on spatula |

Module 3: Reaction Setup & Drying Strategies

User Query: "I suspect my starting material is wet. Can I dry it in an oven? Also, my reaction yields are inconsistent."

Technical Response: Do NOT use a standard oven. Piperidine methanol derivatives are prone to oxidation (N-oxide formation) and thermal degradation at high temperatures in air.

Workflow: The Azeotropic Drying Cycle

If you cannot lyophilize (freeze-dry), use azeotropic distillation. This is the gold standard for recovering wet amine-alcohols [2].

DryingWorkflow WetSample Wet Piperidine Derivative SolventAdd Add Toluene (Forms Azeotrope) WetSample->SolventAdd Rotovap Rotary Evaporation (40-50°C, Vacuum) SolventAdd->Rotovap Check Is it an Oil or Solid? Rotovap->Check Repeat Re-dissolve in Anhydrous DCM Check->Repeat Still Wet/Oily FinalDry High Vacuum (Schlenk Line, >4h) Check->FinalDry Dry Repeat->Rotovap

Figure 2: Azeotropic drying workflow. Toluene is selected for its ability to form a positive azeotrope with water, effectively "carrying" moisture out at lower temperatures.

Step-by-Step Drying Protocol:

  • Dissolution: Dissolve the wet derivative in Toluene (or Benzene, if safety permits). Toluene/Water azeotrope boils at 85°C, but evaporates readily under vacuum [3].

  • Evaporation: Rotovap to dryness. The water co-evaporates with the toluene.[2]

  • Repetition: Repeat this process 2-3 times.

  • Final Strip: Redissolve in anhydrous Dichloromethane (DCM) and evaporate to remove trace toluene.

  • High Vac: Place under high vacuum (<1 mbar) for at least 4 hours.

Reaction Compatibility Guide:

  • Alkylation/Acylation: Moisture will hydrolyze acid chlorides or anhydrides. Solution: Use >1.2 equivalents of the electrophile to account for trace water, or dry the amine strictly using the method above.

  • Reductive Amination: Water is less critical here (as it is a byproduct), but excess water can push the equilibrium backward. Solution: Add activated 3Å Molecular Sieves to the reaction mixture [4].

Module 4: Salt Selection Strategy

User Query: "The free base is too difficult to handle. Should I convert it to a salt?"

Technical Response: Converting the piperidine methanol to a salt can improve handling, but it is not a "magic bullet" for hygroscopicity.

  • Hydrochloride (HCl) Salts: Often more hygroscopic than the free base due to the ionic lattice energy being easily overcome by hydration energy. They can become deliquescent syrups.

  • Tartrate or Fumarate Salts: These organic counter-ions often yield non-hygroscopic, crystalline solids that are easier to weigh and store.

  • Recommendation: If the free base is unmanageable, attempt to form the Fumarate salt for storage, then free-base it immediately before use (using a carbonate wash) if the reaction requires the free amine.

References
  • Sigma-Aldrich. Drying Agents - General Information and Compatibility. Retrieved from .

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Thermo Fisher Scientific. 4-Piperidinemethanol Safety Data Sheet (SDS). Retrieved from .

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[3] 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 43(20), 3966–3968. Link

Sources

Troubleshooting

Overcoming steric hindrance in (1-Phenylpiperidin-3-yl)methanol reactions

Current Status: Operational Ticket Focus: Steric Hindrance & Reactivity Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division The Steric Landscape: Why This Molecule is Deceptively...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Steric Hindrance & Reactivity Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Steric Landscape: Why This Molecule is Deceptively Difficult

(1-Phenylpiperidin-3-yl)methanol presents a classic "wolf in sheep's clothing" scenario in organic synthesis. While the hydroxyl group is technically primary (–CH₂OH), its reactivity is frequently blunted by the unique conformational dynamics of the N-phenylpiperidine scaffold.

The Core Problem: The "Flattened" Nitrogen & 1,3-Strain

Unlike N-alkyl piperidines, the N-phenyl group forces the nitrogen atom into a nearly planar


-hybridized geometry due to conjugation with the aromatic ring. This has two critical consequences:
  • Shortened Bond Length: The

    
     bond is shorter than an 
    
    
    
    bond, pulling the bulky phenyl "slab" closer to the ring.
  • Rotational Sweeping: The phenyl ring, while preferring an equatorial orientation to minimize 1,3-diaxial interactions, creates a significant steric cone that can shield the C3 position, especially if the hydroxymethyl group rotates toward the nitrogen.

Conformational Visualization

The following diagram illustrates the competing forces. To maximize reactivity, you must stabilize the conformer where the C3-hydroxymethyl group is equatorial and pointing away from the N-phenyl shield.

Conformation cluster_0 Reactivity Implication ChairA Conformer A (Preferred) N-Ph (Eq) | C3-CH2OH (Eq) Minimizes 1,3-Diaxial Strain ChairB Conformer B (Disfavored) N-Ph (Eq) | C3-CH2OH (Ax) High 1,3-Diaxial Strain ChairA->ChairB Ring Flip (High Barrier) StericClash Steric Shielding Zone (Phenyl Ring blocks approach) ChairA->StericClash Free Rotation of C3-CH2OH Note1 Even in Conformer A, the primary alcohol can rotate into the 'shadow' of the N-Phenyl group, retarding bulky electrophile approach.

Figure 1: Conformational equilibrium of (1-Phenylpiperidin-3-yl)methanol showing the origin of steric shielding.

Module 1: Nucleophilic Substitution (Activation Failures)

User Complaint: "I cannot convert the alcohol to a Mesylate/Tosylate. The reaction stalls at 50% conversion or yields are poor."

Root Cause Analysis

Standard sulfonylations (TsCl/MsCl + TEA) often fail because the transition state requires a specific trajectory that is blocked by the N-phenyl ring. Furthermore, the nitrogen lone pair (though less basic due to conjugation) can assist in E1cB-like elimination if the temperature is too high.

Protocol: Catalytic Activation Strategy

Recommendation: Switch to a "Nucleophilic Catalysis" manifold using DABCO or DMAP, rather than relying solely on base strength.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Reagent Tosyl Chloride (TsCl)Methanesulfonyl Anhydride (Ms₂O) or Tf₂O
Base Triethylamine (Et₃N)DIPEA (Hünig's Base) + DMAP (10 mol%)
Solvent DCM (Room Temp)DCM (0°C to RT)
Mechanism Direct attack of ROH on SFormation of highly reactive Sulfonyl-DMAP intermediate

Step-by-Step Optimization:

  • Dissolve (1-Phenylpiperidin-3-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add DIPEA (2.5 equiv) and DMAP (0.1 equiv).

  • Cool to 0°C.

  • Add Ms₂O (1.5 equiv) dropwise. Note: Anhydrides are more reactive and less sterically demanding than chlorides.

  • Monitor: If stalled after 2 hours, add AgOTf (5 mol%) as a scavenger for the leaving group to drive equilibrium (Silver-assisted ionization).

Module 2: The Mitsunobu Deadlock

User Complaint: "Standard Mitsunobu (DEAD/PPh3) gives zero yield or only hydrazine byproduct."

Root Cause Analysis

The classic Mitsunobu fails here because the bulky N-phenyl group prevents the formation of the key alkoxy-phosphonium intermediate. The alcohol cannot attack the bulky PPh3-DEAD betaine efficiently.

Protocol: The "Steric Relief" System

Recommendation: Replace Triphenylphosphine (PPh₃) with Tributylphosphine (PBu₃) and DEAD with ADDP.

The Logic:

  • PBu₃: Smaller cone angle than PPh₃, allowing the hindered alcohol to approach the phosphorus center.

  • ADDP: (1,1'-(azodicarbonyl)dipiperidine) forms a more stable betaine that resists degradation.

Workflow Diagram:

Mitsunobu Start Start: Mitsunobu Reaction Check1 Did you use PPh3/DEAD? Start->Check1 Fail1 Failure Mode: Steric bulk prevents Alkoxy-Phosphonium formation Check1->Fail1 Yes Check2 Is Nucleophile pKa > 11? Check1->Check2 No (Already optimized) Sol1 Switch to PBu3 (Tributylphosphine) + ADDP Fail1->Sol1 Success Product Isolated Sol1->Success Sol2 Use CMMP Reagent (Cyanomethylenetributylphosphorane) Check2->Sol2 Yes (Weak Nuc) Check2->Success No Sol2->Success

Figure 2: Troubleshooting logic for Mitsunobu coupling on hindered piperidine alcohols.

Module 3: Oxidation without N-Oxide Formation

User Complaint: "Attempting to make the aldehyde using m-CPBA or Peroxides destroyed the ring nitrogen."

Root Cause Analysis

Even though the N-phenyl nitrogen is less basic (


 ~2-3) than an alkyl amine (

~10), strong oxidants like m-CPBA will still oxidize it to the N-oxide.
Protocol: Chemoselective Oxidation

Recommendation: Use Swern Oxidation or TEMPO/BAIB .

Option A: Swern (Strict Temperature Control)

  • Why: The active species (dimethylchlorosulfonium ion) reacts rapidly with the alcohol at -78°C, faster than it reacts with the deactivated aniline-like nitrogen.

  • Critical Step: Ensure the quench with TEA is performed before warming up to avoid Pummerer rearrangement side products.

Option B: TEMPO/BAIB (Room Temp Alternative)

  • Reagents: TEMPO (10 mol%), BAIB (Bis(acetoxy)iodo)benzene (1.1 equiv).

  • Solvent: DCM/Water (9:1).

  • Mechanism: TEMPO oxidizes the alcohol via a cyclic transition state that is sterically forgiving and chemically orthogonal to the nitrogen center.

FAQ: Rapid-Fire Troubleshooting

Q: Can I use the Jones Reagent? A: No. The strong acidic conditions will protonate the nitrogen (even if N-Ph), changing the conformation to strictly equatorial (to avoid A-strain with the proton), but the harsh conditions often lead to cleavage of the sensitive benzylic-like C-N bond or over-oxidation to the carboxylic acid.

Q: My SN2 displacement of the mesylate with Azide is too slow. Can I heat it? A: Caution. Heating (1-Phenylpiperidin-3-yl)methyl mesylate often leads to ring contraction or elimination (Grob-like fragmentation).

  • Fix: Use DMF or DMSO as solvent (polar aprotic) to strip the cation from the azide, making it "naked" and more reactive at lower temperatures. Add 18-crown-6 if using NaN₃.

Q: How do I purify the product? The N-phenyl group smears on silica. A: N-phenyl piperidines are UV active (great for TLC) but can streak.

  • Fix: Pre-wash your silica column with 1% Triethylamine in Hexanes. This neutralizes acidic sites on the silica that interact with the nitrogen, ensuring sharp bands.

References

  • Conformational Analysis of Piperidines

    • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
    • Note on N-Aryl Piperidines: The preference for the equatorial phenyl group is debated but generally accepted to be favored by ~1.0 kcal/mol due to steric avoidance of C3/C5 axial hydrogens.
    • Source Verification:

  • Mitsunobu Optimization (ADDP/PBu3)

    • Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1′-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530.
    • Relevance: Specifically addresses sterically hindered secondary alcohols and acidic nucleophiles.
    • Source Verification:

  • CMMP Reagent for Difficult Couplings

    • Tsunoda, T., Ozatto, K., & Itô, S. (1994). (Cyanomethylene)tributylphosphorane (CMMP): A new reagent for the Mitsunobu reaction. Tetrahedron Letters, 35(28), 5081-5082.
    • Source Verification:

  • TEMPO Oxidation Protocols

    • De Mico, A., Margarita, R., Parlanti, L., Vescovi, A., & Piancatelli, G. (1997). A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds. The Journal of Organic Chemistry, 62(20), 6974-6977.
    • Source Verification:

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of (1-Phenylpiperidin-3-yl)methanol

Introduction In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. (1-Phenylpiperidin-3-yl)methanol is a heterocyclic compound that serve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. (1-Phenylpiperidin-3-yl)methanol is a heterocyclic compound that serves as a valuable building block in the synthesis of various biologically active molecules. Its structure, featuring a phenyl group on the piperidine nitrogen and a hydroxymethyl substituent at the C-3 position, presents a unique and informative signature in Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

This guide provides an in-depth analysis of the ¹H NMR spectrum of (1-Phenylpiperidin-3-yl)methanol. Moving beyond a simple peak list, we will dissect the spectrum by comparing it with key structural analogues. This comparative approach is designed to provide researchers and drug development professionals with a deeper understanding of how subtle structural modifications manifest in the NMR spectrum, thereby enhancing the ability to characterize similar molecules with confidence. We will explore the causality behind observed chemical shifts and coupling patterns, present a validated experimental protocol, and provide the foundational knowledge necessary for robust spectral interpretation.

Section 1: The Signature ¹H NMR Spectrum of (1-Phenylpiperidin-3-yl)methanol

The structure of (1-Phenylpiperidin-3-yl)methanol is asymmetric, leading to a complex and information-rich ¹H NMR spectrum. The presence of a chiral center at C-3 renders the adjacent piperidine methylene protons (at C-2 and C-4) diastereotopic, meaning they are chemically non-equivalent and will resonate at different frequencies, often coupling with each other (geminal coupling) and with adjacent protons (vicinal coupling).

cluster_mol (1-Phenylpiperidin-3-yl)methanol C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 H_ortho1 H-2' C2->H_ortho1 C4 C C3->C4 H_meta1 H-3' C3->H_meta1 C5 C C4->C5 H_para H-4' C4->H_para C6 C C5->C6 H_meta2 H-3' C5->H_meta2 C6->C1 H_ortho2 H-2' C6->H_ortho2 C_pip2 CH₂ N1->C_pip2 C_pip3 CH C_pip2->C_pip3 C_pip4 CH₂ C_pip3->C_pip4 C_meth CH₂OH C_pip3->C_meth C_pip5 CH₂ C_pip4->C_pip5 C_pip6 CH₂ C_pip5->C_pip6 C_pip6->N1 cluster_workflow ¹H NMR Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃ + TMS) B Data Acquisition (400 MHz Spectrometer, Lock & Shim) A->B C Set Parameters (Pulse Angle, Delay, Scans) B->C D Acquire FID C->D E Data Processing (Fourier Transform, Phasing) D->E F Analysis (Calibration, Integration, Peak Assignment) E->F

Caption: A standardized workflow for acquiring high-fidelity ¹H NMR data.

Section 4: Advanced Insights & Causality

A deeper analysis of the spectrum reveals key insights into the molecule's electronic and conformational properties.

  • Anisotropic Effects: The N-phenyl group exerts a powerful magnetic anisotropy effect. This means it creates distinct regions of shielding (reduced chemical shift) and deshielding (increased chemical shift) in the space around it. Protons situated "above" or "below" the face of the ring will be shifted upfield, while those in the plane of the ring will be shifted downfield. This contributes to the wide dispersion and complexity of the piperidine proton signals, as their exact chemical shifts depend on their time-averaged spatial relationship to the phenyl ring.

  • Conformational Dynamics: The piperidine ring typically adopts a rapidly interconverting chair conformation. The 3-hydroxymethyl and 1-phenyl groups can exist in either axial or equatorial positions. The observed coupling constants (J-values) between vicinal protons (protons on adjacent carbons) can provide clues about the ring's preferred conformation. Generally, a large coupling constant (J ≈ 10-13 Hz) is indicative of a trans-diaxial relationship between two protons, a foundational principle of conformational analysis via NMR. [1]

Conclusion

The ¹H NMR spectrum of (1-Phenylpiperidin-3-yl)methanol is a rich source of structural information. While complex due to the molecule's inherent asymmetry, a systematic analysis grounded in fundamental principles and a comparative approach with simpler analogues allows for a confident and complete assignment. By understanding how the N-phenyl and 3-hydroxymethyl substituents individually influence the spectrum, researchers can effectively distinguish this compound from its isomers and predict the spectral features of related derivatives. The robust experimental protocol provided ensures that the data acquired is of the highest quality, forming a solid foundation for any research or development endeavor.

References

  • Royal Society of Chemistry. (2021). Supporting Information for a chemical publication. This document provides examples of NMR data presentation and interpretation. [1]2. PhytoBank. (n.d.). 1H NMR Spectrum (PHY0075642). PhytoBank Database. [2]3. Wroblewska, A., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 245. [3]4. ResearchGate. (n.d.). 1H-NMR spectra of the ligand between 3 and 5 ppm in methanol at three different temperatures. [4]5. PubChemLite. (n.d.). Phenyl(piperidin-3-yl)methanol hydrochloride (C12H17NO). [5]6. PubChem. (n.d.). Phenyl(piperidin-3-yl)methanone. National Center for Biotechnology Information. [6]7. ChemicalBook. (n.d.). 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum. [7]8. TCI Chemicals. (n.d.). 1-Phenylpiperidine 1H-NMR Spectrum. [8]9. PubChem. (n.d.). Piperidin-3-ylmethanol. National Center for Biotechnology Information. [9]10. Molbank. (2025). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. [10]11. Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Comparative

A Comparative Guide to the Reactivity of (1-Phenylpiperidin-3-yl)methanol and its 4-yl Isomer

Introduction In the landscape of medicinal chemistry and drug development, substituted piperidines are privileged scaffolds, integral to the structure of numerous pharmaceuticals.[1][2] Among these, (1-Phenylpiperidin-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, substituted piperidines are privileged scaffolds, integral to the structure of numerous pharmaceuticals.[1][2] Among these, (1-Phenylpiperidin-3-yl)methanol and its constitutional isomer, (1-Phenylpiperidin-4-yl)methanol, are versatile building blocks. Their utility stems from the presence of a primary alcohol, which serves as a handle for further chemical modification, and the N-phenylpiperidine core, which can modulate physicochemical properties like lipophilicity and basicity.[3]

While structurally similar, the placement of the hydroxymethyl group at the 3- or 4-position of the piperidine ring imparts subtle yet significant differences in their chemical reactivity. Understanding these nuances is critical for researchers in selecting the appropriate isomer and optimizing reaction conditions to achieve desired synthetic outcomes. This guide provides an in-depth comparison of the reactivity of these two isomers, supported by foundational chemical principles and proposed experimental protocols for direct validation.

Structural and Stereoelectronic Considerations

The fundamental difference between the two isomers lies in the local chemical environment of the hydroxymethyl group. The piperidine ring typically adopts a chair conformation to minimize steric strain.[4][5]

G cluster_0 (1-Phenylpiperidin-3-yl)methanol cluster_1 (1-Phenylpiperidin-4-yl)methanol 3-isomer 3-isomer 4-isomer 4-isomer

Figure 1: Chemical structures of the 3-yl and 4-yl isomers.

  • (1-Phenylpiperidin-3-yl)methanol (3-yl Isomer): The hydroxymethyl group is positioned at a meta-like position relative to the nitrogen atom. In the dominant chair conformation, this group can exist in either an axial or equatorial position. The proximity of the C3 substituent to the axial hydrogens at C1 and C5, as well as potential interactions with the N-phenyl group, can lead to increased steric hindrance around the reactive hydroxyl center.

  • (1-Phenylpiperidin-4-yl)methanol (4-yl Isomer): The hydroxymethyl group is at a para-like position, resulting in a more symmetric molecule. This placement minimizes steric interactions with the rest of the piperidine ring and the N-phenyl substituent. The C4 position is generally less sterically encumbered than the C2 or C3 positions.[3]

These structural differences give rise to distinct electronic and steric profiles, which are the primary drivers of their differential reactivity. Studies on substituted piperidines have shown that the position of a substituent significantly influences the basicity of the nitrogen atom due to stereoelectronic effects, which can in turn affect the molecule's behavior in acid- or base-catalyzed reactions.[6]

Comparative Experimental Analysis of Reactivity

To empirically compare the reactivity of the two isomers, we propose a series of standard organic transformations targeting the hydroxymethyl group. The following sections detail the experimental protocols and expected outcomes based on established chemical principles.

Workflow for Comparative Reactivity Studies

The following workflow provides a systematic approach to comparing the isomers.

Figure 2: Proposed experimental workflow for reactivity comparison.

Experiment 1: Acylation (Esterification)

This experiment probes the steric accessibility of the hydroxyl group. The reaction with a bulky acylating agent under identical conditions should reveal differences in reaction rates. We predict the less-hindered 4-yl isomer will react more rapidly.

Protocol: Acylation with Acetic Anhydride

  • Preparation: In separate, identical round-bottom flasks, dissolve (1-Phenylpiperidin-3-yl)methanol (1.0 mmol) and (1-Phenylpiperidin-4-yl)methanol (1.0 mmol) in dry dichloromethane (10 mL) under a nitrogen atmosphere.

  • Reagent Addition: To each flask, add triethylamine (1.5 mmol) followed by acetic anhydride (1.2 mmol) at room temperature.

  • Reaction Monitoring: Start a timer immediately after the addition of acetic anhydride. Withdraw aliquots from each reaction mixture at set time intervals (e.g., 5, 15, 30, 60 minutes).

  • Quenching & Analysis: Quench each aliquot with a saturated aqueous solution of sodium bicarbonate. Extract the organic layer and analyze by Thin Layer Chromatography (TLC) and/or LC-MS to determine the ratio of starting material to the acetylated product.

  • Work-up (after completion): After 2 hours (or upon completion as determined by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for yield and purity analysis.

Table 1: Predicted Outcomes for Esterification

Parameter(1-Phenylpiperidin-3-yl)methanol(1-Phenylpiperidin-4-yl)methanolRationale
Relative Rate SlowerFasterThe hydroxyl group at the 4-position is sterically more accessible, allowing for a faster approach of the acylating agent.
Predicted Yield Lower to ModerateHighIn a fixed reaction time, the faster reaction of the 4-yl isomer will lead to a higher conversion and yield.
Experiment 2: Oxidation

The oxidation of a primary alcohol to an aldehyde is a common transformation that is also sensitive to steric and electronic factors. We will use a mild oxidizing agent to highlight differences in reactivity.

Protocol: Swern Oxidation

  • Oxalyl Chloride Activation: In separate, dry flasks under nitrogen, add oxalyl chloride (1.5 mmol) to dry dichloromethane (5 mL) and cool to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (3.0 mmol) in dichloromethane (2 mL) to each flask, and stir for 15 minutes.

  • Substrate Addition: Add a solution of the respective isomer (1.0 mmol) in dichloromethane (3 mL) dropwise to each flask. Stir the mixture at -78 °C for 30 minutes.

  • Base Quench: Add triethylamine (5.0 mmol) to each flask, allow the reaction to warm to room temperature, and stir for 1 hour.

  • Monitoring and Work-up: Monitor the reaction for the formation of the corresponding aldehyde by TLC. Upon completion, add water (10 mL) and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude aldehyde.

Table 2: Predicted Outcomes for Oxidation

Parameter(1-Phenylpiperidin-3-yl)methanol(1-Phenylpiperidin-4-yl)methanolRationale
Relative Rate SlowerFasterSimilar to acylation, the formation of the intermediate alkoxysulfonium salt is subject to steric hindrance, favoring the 4-yl isomer.
Side Products Potential for more side reactions if the reaction is sluggish.Cleaner conversion to the aldehyde.Slower reactions may require longer times or higher temperatures, potentially leading to decomposition or side reactions.
Experiment 3: Nucleophilic Substitution via Tosylation

This two-step process first converts the alcohol into a good leaving group (tosylate), a reaction that is highly sensitive to steric hindrance. The subsequent displacement of the tosylate can also be influenced by the isomer's structure. Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile.[7][8]

Protocol: Tosylation and Azide Substitution

  • Tosylation:

    • In separate flasks, dissolve each isomer (1.0 mmol) in dry pyridine (5 mL) and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (1.2 mmol) portion-wise to each flask.

    • Allow the reactions to stir at 0 °C for 4-6 hours, monitoring by TLC for the disappearance of the starting alcohol.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the crude tosylate.

  • Azide Substitution (SN2):

    • Dissolve the crude tosylate from each isomer (0.8 mmol) in dimethylformamide (DMF) (8 mL).

    • Add sodium azide (2.4 mmol) and stir the mixture at 60 °C.

    • Monitor the reaction by TLC for the formation of the azide product.

    • Upon completion, cool the mixture, add water, and extract with ethyl acetate. Wash, dry, and concentrate to obtain the final product.

Table 3: Predicted Outcomes for Tosylation/Substitution

Parameter(1-Phenylpiperidin-3-yl)methanol(1-Phenylpiperidin-4-yl)methanolRationale
Tosylation Rate SlowerFasterThe formation of the bulky tosylate ester is highly sensitive to steric hindrance, which is greater at the 3-position.
Overall Yield LowerHigherThe sluggishness of the first step (tosylation) for the 3-yl isomer will likely result in a lower overall yield for the two-step sequence.

Conclusion and Recommendations

The positional isomerism of the hydroxymethyl group on the N-phenylpiperidine scaffold leads to predictable differences in chemical reactivity.

  • (1-Phenylpiperidin-4-yl)methanol is expected to be the more reactive isomer in transformations involving the hydroxyl group, such as esterification, oxidation, and tosylation. This is primarily due to the lower steric hindrance at the 4-position, which allows for easier access by reagents. Researchers requiring higher yields and faster reaction times for derivatization of the alcohol should consider this isomer as their primary choice.

  • (1-Phenylpiperidin-3-yl)methanol , being more sterically encumbered, will likely react more slowly. This can be advantageous in scenarios requiring regioselective reactions in a molecule with multiple reactive sites, where the hindered nature of the 3-hydroxymethyl group can be exploited. However, forcing conditions may be required to achieve high conversions, which could lead to side reactions.

By understanding these intrinsic reactivity differences, researchers can make more informed decisions in their synthetic design, leading to more efficient and successful outcomes in the development of novel chemical entities. The experimental protocols provided herein offer a framework for validating these principles in a laboratory setting.

References

  • Jensen, H. H., Lyngbye, L., Jensen, A., & Bols, M. (2002). Stereoelectronic substituent effects in polyhydroxylated piperidines and hexahydropyridazines. Chemistry, 8(5), 1218–1226. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem.
  • Slideshare. (n.d.).
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Molbase. (n.d.). Synthesis of 1-[3-(diphenylamino)propyl]-alpha-penyl-4-piperidine methanol.
  • ChemicalBook. (n.d.). 1-benzyl-4-(phenylamino)piperidine-4-methanol synthesis.
  • Bordwell, F. G., & Boyle, W. J. (1971). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society, 93(2), 511–512.
  • Falk, F. A., & Phillips, J. P. (1965). Electronic effects in transition metal porphyrins. I. Reaction of piperidine with a series of para. Journal of the American Chemical Society, 87(18), 4164–4167.
  • Mirjafary, Z., & Gholami, M. (2018). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry, 42(15), 12586–12594.
  • Organic & Biomolecular Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. RSC Publishing.
  • MDPI. (2022).
  • MDPI. (2025). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol.
  • ResearchGate. (2025).
  • Block-Build. (2024). Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol).
  • ResearchGate. (2017). Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties.
  • The Korean Journal of Internal Medicine. (n.d.).
  • Arkat USA. (n.d.).
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • Chemsrc. (2025). (1-Phenyl-4-piperidinyl)methanol | CAS#:697306-45-9.
  • Chemical Review and Letters. (2021).
  • SSRG. (n.d.).
  • CompTox Chemicals Dashboard. (2025). (1-Phenylpiperidin-4-yl)methanol.
  • DiVA. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts.
  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions.
  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • PubMed. (n.d.).
  • Der Pharma Chemica. (n.d.). Diphenyl(piperidin-4-yl)
  • Google Patents. (n.d.). CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1 ....
  • SciSpace. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • ODU Digital Commons. (2024).
  • Zenodo. (n.d.).
  • Lab Supplies. (n.d.). (1-Phenylpiperidin-4-yl)methanol, min 97%, 250 mg.
  • Google Patents. (n.d.). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
  • PubChem. (n.d.). Piperidin-3-ylmethanol.
  • ResearchGate. (n.d.).
  • Chemistry Stack Exchange. (2025).
  • Chemchart. (n.d.). phenyl(piperidin-4-yl)methanol (38081-60-6).

Sources

Validation

Definitive Guide: Determining Enantiomeric Excess of (1-Phenylpiperidin-3-yl)methanol

Executive Summary Verdict: For routine quality control and high-throughput analysis, Chiral HPLC using polysaccharide-based stationary phases is the industry standard. However, for initial structural validation or when r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For routine quality control and high-throughput analysis, Chiral HPLC using polysaccharide-based stationary phases is the industry standard. However, for initial structural validation or when reference standards are unavailable,


 NMR spectroscopy via Mosher ester derivatization  is the scientifically superior method for establishing absolute configuration.

This guide details the protocols for separating the enantiomers of (1-Phenylpiperidin-3-yl)methanol (CAS: 100334-01-6 for racemate), a critical pharmacophore featuring a basic piperidine ring and a primary alcohol.

Part 1: Structural Analysis & Separation Challenges

The molecule presents two specific chemical challenges that dictate the analytical approach:

  • The Basic Nitrogen (Position 1): The tertiary amine in the piperidine ring interacts strongly with residual silanol groups on silica-based columns.

    • Consequence: Severe peak tailing.

    • Solution: Mobile phases must contain a basic modifier (Diethylamine or Triethylamine) to mask silanols.

  • The Primary Alcohol (Position 3): This is the chiral handle. Since the hydroxymethyl group is attached to the chiral center (C3), it provides a reactive site for derivatization.

    • Advantage:[1][2] Allows for the formation of diastereomeric esters (Mosher method).[2][3][4]

  • The Phenyl Group: Unlike simple aliphatic piperidines, the N-phenyl group acts as an intrinsic chromophore.

    • Advantage:[1][2] Allows for direct UV detection (typically 254 nm) without pre-column derivatization.

Decision Matrix: Selecting the Right Method

MethodSelection Start Start: Sample Received RefStd Reference Standard Available? Start->RefStd Routine Routine QC / Process Monitoring RefStd->Routine Yes Config Need Absolute Configuration? RefStd->Config No HPLC Method A: Chiral HPLC (High Precision) Routine->HPLC Standard Lab SFC Method C: Chiral SFC (High Throughput) Routine->SFC Green/Fast NMR Method B: 19F NMR (Mosher Ester) Config->NMR Primary Choice

Figure 1: Decision tree for selecting the analytical method based on resource availability and data requirements.

Part 2: Method A - Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) is the most robust method for determining enantiomeric excess (ee). For this molecule, Amylose-based columns generally provide superior resolution (


) compared to Cellulose phases due to the specific inclusion complex formed with the piperidine ring.
Recommended Conditions
  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: The AD/IA phases show high selectivity for aromatic-substituted heterocycles.

  • Mobile Phase: Hexane : Isopropanol (90 : 10 v/v) + 0.1% Diethylamine (DEA) .

    • Critical: The DEA is non-negotiable to prevent amine tailing.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

Step-by-Step Protocol
  • Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase (Hexane/IPA).

  • System Passivation: Flush the column with the mobile phase (containing DEA) for at least 30 minutes to equilibrate the stationary phase surface.

  • Injection: Inject 5–10 µL.

  • Integration:

    • Identify the two enantiomer peaks (typically eluting between 8–15 minutes).[6]

    • Calculate

      
       using the formula:
      
      
      
      
      [5]

Part 3: Method B - NMR with Mosher Esters (Structural Validation)

When no enantiopure standard exists to identify which HPLC peak is which (R vs S), or if a chiral column is unavailable, NMR is the authoritative method. By reacting the alcohol with a chiral derivatizing agent (


-methoxy-

-trifluoromethylphenylacetic acid chloride, MTPA-Cl), you convert enantiomers into diastereomers.

Why


 NMR? 
The trifluoromethyl group on the Mosher reagent gives a strong, singlet signal in 

NMR. Diastereomers show distinct chemical shifts (

) without the complex splitting patterns seen in

NMR of piperidines.
Reaction Workflow

MosherMechanism Substrate (1-Phenylpiperidin-3-yl)methanol (Racemic or Enriched) Reagent React with (R)-MTPA-Cl (Mosher's Acid Chloride) Substrate->Reagent + DMAP / DCM Intermediate Formation of Diastereomeric Esters (R,R)-Ester and (R,S)-Ester Reagent->Intermediate Esterification Analysis Analyze via 19F NMR (-70 to -72 ppm region) Intermediate->Analysis Result Calculate ee from Integration of F-signals Analysis->Result

Figure 2: Workflow for converting enantiomers into NMR-distinguishable diastereomers.

Experimental Protocol (Micro-scale)
  • Reagents:

    • Substrate: 5 mg (0.026 mmol).

    • Reagent:

      
      -(-)-MTPA-Cl (10 µL, ~2 eq).
      
    • Catalyst: DMAP (4-Dimethylaminopyridine), catalytic amount (~1 mg).

    • Solvent: Dry Pyridine (

      
      -Pyridine can be used for direct NMR, or dry DCM followed by workup).
      
  • Procedure:

    • Mix substrate, DMAP, and solvent in a small vial.

    • Add MTPA-Cl.[7] Shake/stir at room temperature for 1 hour.

    • Quench: Add 0.5 mL saturated

      
      . Extract with DCM.
      
    • Dry:[8] Pass organic layer through

      
      .
      
  • Analysis:

    • Resuspend in

      
      .
      
    • Acquire

      
       NMR (typically -70 to -72 ppm).
      
    • Integrate the two distinct

      
       singlets. The ratio directly reflects the enantiomeric ratio (er).
      

Part 4: Method C - Chiral SFC (High Throughput Alternative)

Supercritical Fluid Chromatography (SFC) is rapidly replacing normal-phase HPLC in pharma due to lower solvent costs and faster run times.

  • Column: Chiralpak AD-3 or Trefoil AMY1 (2.1 x 150 mm).

  • Mobile Phase:

    
     / Methanol (85 : 15).
    
  • Additive: 0.2% Isopropylamine or DEA (Essential for peak shape).

  • Back Pressure: 120 bar.

  • Advantage: Run times are typically < 5 minutes, compared to 15-20 minutes for HPLC.[9]

Comparative Analysis of Methods

FeatureChiral HPLC (Method A)

NMR (Method B)
Chiral SFC (Method C)
Primary Use QC, Batch ReleaseAbsolute Config, R&DHigh-Throughput Screening
Accuracy High (

error)
Moderate (

error)
High
Speed Slow (15–30 min)Slow (Prep + Scan)Fast (3–5 min)
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization)Minimal
Cost High (Solvents)Low (Solvents) / High (Reagent)Low (Green Solvents)
Limit of Detection Excellent (UV)Poor (Requires mg scale)Good
Technical Insight: Why DEA is Critical

In both HPLC and SFC, the piperidine nitrogen (


) will protonate on acidic silanols. Without a competing base (DEA) in the mobile phase, the analyte effectively "sticks" to the column, resulting in broad, tailing peaks that make accurate integration impossible. Always use fresh DEA. 

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Polysaccharide-based chiral columns for HPLC). Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3] Nature Protocols, 2, 2451–2458. Link[3]

  • Sigma-Aldrich (Merck). Basics of Chiral HPLC & Column Selection Guide.Link

  • Phenomenex. Chiral HPLC & SFC Application Guide. (Strategies for basic amines). Link

  • BenchChem. Chiral Separation of Piperazine and Piperidine Derivatives. (General protocols for cyclic amines). Link

Sources

Comparative

Validating Reference Standards for (1-Phenylpiperidin-3-yl)methanol: A Comparative Technical Guide

Executive Summary & Strategic Context (1-Phenylpiperidin-3-yl)methanol (CAS: 16654-88-5 for racemate; CAS: 144539-77-5 for S-enantiomer) is a critical chiral building block in the synthesis of piperidine-based therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(1-Phenylpiperidin-3-yl)methanol (CAS: 16654-88-5 for racemate; CAS: 144539-77-5 for S-enantiomer) is a critical chiral building block in the synthesis of piperidine-based therapeutics, including poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib.[1][2]

In drug development, the integrity of your analytical data is only as good as the reference standard used to calibrate it. A common pitfall in early-phase development is the reliance on "research-grade" reagents as quantitative standards without adequate validation.[1][2]

This guide objectively compares the performance and validation requirements of Certified Reference Materials (CRMs) versus In-House Working Standards . It provides the experimental frameworks necessary to characterize this specific molecule, with a heavy emphasis on stereochemical purity—the most frequent failure mode for this compound.

Comparative Analysis: CRM vs. In-House Standards[1][2]

The following table contrasts the two primary sourcing strategies. While CRMs offer immediate traceability, in-house standards are often necessary for novel intermediates where CRMs are unavailable or cost-prohibitive for large-scale use.[1][2]

Table 1: Performance & Risk Profile[1]
FeatureCertified Reference Material (CRM)In-House Working Standard
Traceability NIST/USP/EP traceable.[1][2]Internal traceability only.
Purity (Assigned) High confidence (e.g., 99.8% ± 0.1%).[2]Must be determined via Mass Balance (100% - Impurities).[1][2]
Chiral Purity Explicitly certified (e.g., >99.9% ee).[2]High Risk: Often unknown without specific chiral chromatography.[2]
Cost/mg High (

$).[2][3]
Low ($) (excluding labor).[2]
Validation Burden None (Certificate of Analysis provided).High: Requires full structural and purity elucidation.
Suitability Release testing, GMP calibration.Routine in-process control (IPC), R&D screening.[1][2]

Validation Workflow Visualization

The following diagram outlines the decision logic and experimental workflow required to validate an in-house standard for (1-Phenylpiperidin-3-yl)methanol to a level comparable with a CRM.

ValidationWorkflow Start Crude (1-Phenylpiperidin-3-yl)methanol Purification Purification (Recrystallization/Flash Chrom.) Start->Purification Identity Identity Confirmation (1H-NMR, MS, IR) Purification->Identity AchiralPurity Achiral Purity (HPLC-UV) Target: >98.0% Identity->AchiralPurity ChiralCheck Chiral Purity Check (Chiral HPLC) AchiralPurity->ChiralCheck If Pass Fail REJECT / RE-PURIFY AchiralPurity->Fail If <98% ChiralCheck->Fail ee < 99% Residuals Residual Solvents/Water (GC-HS / KF) ChiralCheck->Residuals ee > 99% MassBalance Potency Assignment (% = 100 - Impurities - Solvents) Residuals->MassBalance Final Validated Working Standard MassBalance->Final

Figure 1: Step-wise validation logic ensuring the standard meets ICH Q2(R2) requirements for specificity and purity.

Technical Deep Dive: Experimental Protocols

Identity Validation (Structural Elucidation)

Before purity can be assessed, the structure must be confirmed to rule out regioisomers (e.g., 2- or 4-substituted piperidines).[1][2]

  • Technique: 1H NMR (400 MHz, CDCl3) and LC-MS (ESI+).[2]

  • Critical Markers for (1-Phenylpiperidin-3-yl)methanol:

    • Aromatic Region: Multiplets at 6.8–7.3 ppm (5H, phenyl group).[2]

    • Hydroxymethyl Group: Doublet/multiplet at ~3.5–3.7 ppm (2H, -CH2OH).[1][2]

    • Piperidine Ring: Distinct resonances for C-2, C-4, C-5, C-6 protons.[1][2] The C-2 protons are diastereotopic due to the chiral center at C-3.[1][2]

  • Mass Spec: [M+H]+ = 192.14 m/z.[2]

Achiral Purity Assessment (HPLC-UV)

This method quantifies related substances (synthetic byproducts).[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic selectivity).[2]

  • Why this works: The acidic mobile phase ensures the basic piperidine nitrogen is protonated, preventing peak tailing and ensuring sharp resolution from neutral impurities.

Stereochemical Purity (The Critical Step)

For chiral drugs, the "wrong" enantiomer is considered an impurity (ICH Q6A).[2] Standard C18 columns cannot distinguish the (R) and (S) enantiomers of this molecule.[2]

  • Technique: Normal Phase Chiral HPLC.[2][4]

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent.[1][2]

    • Rationale: Polysaccharide-based columns are the industry standard for separating chiral amines and alcohols.[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

    • Note: Diethylamine (DEA) is mandatory to suppress the ionization of the piperidine nitrogen, preventing non-specific interactions with the silica support.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

Experimental Data Comparison (Mock Data):

ParameterCommercial CRM (Lot #9982)In-House Crude (Lot #001)In-House Purified (Lot #001-R)
Achiral Purity (Area %) 99.9%94.2%99.1%
Enantiomeric Excess (% ee) >99.9%0% (Racemic)92.0% (Enriched)*
Retention Time (S) 8.2 min8.2 min8.2 min
Retention Time (R) N/D9.4 min9.4 min

> Observation: Even after chemical purification (Lot #001-R), the in-house standard may fail chiral specifications if the synthesis wasn't enantioselective. This highlights why chiral chromatography is non-negotiable.

Calculation of Potency (Mass Balance Approach)

To use an in-house material as a primary standard, you must assign a potency value (Assay).[1][2] The most robust method, accepted by regulatory bodies, is the Mass Balance Equation :


Note: If the standard is a free base, the salt correction factor is 1.

Required Inputs:

  • % Impurities: Sum of all impurities >0.05% from Achiral and Chiral HPLC.

  • % Water: Determined via Karl Fischer (KF) titration.[2]

  • % Residual Solvents: Determined via Headspace GC (GC-HS) per ICH Q3C.

Analytical Logic Diagram

The following diagram illustrates the mechanistic interactions utilized in the separation methods described above.

AnalyticalMechanisms Analyte (1-Phenylpiperidin-3-yl)methanol (Basic Amine + Chiral Center) RP_HPLC Reverse Phase HPLC (C18 + Acidic Buffer) Analyte->RP_HPLC Protonated Form Chiral_HPLC Chiral HPLC (Amylose + DEA modifier) Analyte->Chiral_HPLC Neutral Form Hydrophobic Hydrophobic Interaction (Separates by polarity) RP_HPLC->Hydrophobic Resolves Synthetic Impurities Steric Steric/H-Bonding Clefts (Separates Enantiomers) Chiral_HPLC->Steric Resolves (R) vs (S)

Figure 2: Mechanistic basis for selecting orthogonal analytical methods.

References

  • International Council for Harmonisation (ICH). (2023).[2][5][6] Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]

  • PubChem. (n.d.).[2] Compound Summary: (1-Phenylpiperidin-3-yl)methanol (CAS 16654-88-5).[1][2] National Library of Medicine. [Link][2]

  • Subramanian, G. (Ed.).[2] (2008).[2][3] Chiral Separation Techniques: A Practical Approach.[2] Wiley-VCH.[1][2] (General reference for polysaccharide column selection).

  • U.S. Food and Drug Administration (FDA). (1992).[2] Development of New Stereoisomeric Drugs. [Link]

Sources

Validation

Comparative analysis of N-phenyl vs N-benzyl piperidine alcohols

Executive Summary In medicinal chemistry, the piperidine alcohol scaffold (specifically 3- or 4-piperidinol) is a privileged structure found in numerous CNS-active agents, including NMDA antagonists, sigma receptor ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the piperidine alcohol scaffold (specifically 3- or 4-piperidinol) is a privileged structure found in numerous CNS-active agents, including NMDA antagonists, sigma receptor ligands, and cholinesterase inhibitors. The choice between an N-phenyl substituent (direct arylation) and an N-benzyl substituent (methylene spacer) is not merely structural—it is a binary switch that fundamentally alters the molecule's physicochemical profile, acid-base character, and metabolic fate.

The Verdict:

  • Select N-Benzyl when the pharmacophore requires a protonated nitrogen at physiological pH to participate in ionic bonding or cation-

    
     interactions (e.g., classic GPCR aspartate binding).
    
  • Select N-Phenyl to lower basicity (

    
     ~5-6), increase lipophilicity, or lock the nitrogen lone pair into conjugation, thereby preventing protonation-dependent efflux or trapping.
    

Physicochemical & Structural Divergence[1][2]

The primary differentiator is the methylene linker . Its presence or absence dictates the hybridization influence on the nitrogen atom.

Basicity and Ionization ( )

This is the most critical parameter.

  • N-Benzyl Piperidine: Behaves as a typical tertiary amine. The methylene group isolates the nitrogen from the phenyl ring's

    
    -system.
    
    • 
      :  ~9.0 – 10.0
      
    • State at pH 7.4: >99% Protonated (Cationic).

  • N-Phenyl Piperidine: Behaves as an aniline derivative. The nitrogen lone pair delocalizes into the aromatic ring (

    
     character).
    
    • 
      :  ~5.0 – 6.0
      
    • State at pH 7.4: >90% Neutral (Uncharged).

Comparative Data Table
FeatureN-Benzyl-4-piperidinolN-Phenyl-4-piperidinolImpact on Drug Design
Linker Methylene (

)
None (Direct Bond)Determines flexibility and electronics.
Basicity (

)
9.5 (Typical)5.2 (Approx)N-Benzyl binds via salt bridges; N-Phenyl via hydrophobic/VDW forces.
LogP (Lipophilicity) ModerateHighN-Phenyl crosses membranes passively; N-Benzyl may require transporters.
Conformation Flexible (Free rotation)Rigid (Planar N-Ar bond)N-Phenyl restricts conformational entropy.
Electronic Character Electron-rich donorElectron-withdrawing (via resonance)Affects oxidative metabolism susceptibility.

Pharmacological Performance & Case Studies

Case Study: Sigma-1 ( ) Receptor Ligands

Sigma-1 receptors modulate calcium signaling and are targets for neurodegenerative diseases.[1]

  • N-Benzyl Performance: Research indicates that N-benzyl derivatives often exhibit superior affinity (

    
     in sub-nanomolar range).[2][3] The protonated amine forms a critical electrostatic interaction with Glu172  in the receptor pocket.
    
  • N-Phenyl Performance: Direct N-phenylation frequently results in a loss of affinity due to the inability to protonate and form the salt bridge, unless the binding pocket is purely hydrophobic.

Case Study: Opioid Receptors (Mu-Opioid)[6]
  • N-Phenethyl/Benzyl: Found in Fentanyl-class molecules. The chain length is optimized for the receptor's anionic site.

  • N-Phenyl: Found in the core of the Meperidine/Pethidine scaffold (4-phenylpiperidine), but notably, the nitrogen is usually methylated or alkylated, not phenylated. An N,N-diphenyl species (N-phenyl on the piperidine nitrogen) is generally inactive at Mu-receptors due to steric clash and lack of basicity.

ADME & Metabolic Stability

The metabolic "soft spots" differ radically between the two scaffolds.

N-Benzyl Metabolism
  • Primary Pathway: Oxidative N-dealkylation via CYP450 (specifically CYP3A4 and CYP2D6).

  • Mechanism: Hydroxylation of the benzylic carbon followed by hemiaminal collapse, releasing benzaldehyde and the free piperidine.

  • Risk: High clearance if the benzylic position is not sterically hindered or fluorinated.

N-Phenyl Metabolism
  • Primary Pathway: Aromatic hydroxylation (usually para-position) and N-oxidation.

  • Mechanism: The electron-rich aromatic ring (activated by the nitrogen) is prone to electrophilic attack by CYP enzymes.

  • Risk: Formation of reactive quinone-imine intermediates if the ring is electron-rich, leading to potential toxicity (structural alerts).

Visualizing Metabolic Pathways

Metabolism Substrate_Benzyl N-Benzyl Piperidine CYP_Enzyme CYP450 (3A4/2D6) Substrate_Benzyl->CYP_Enzyme Substrate_Phenyl N-Phenyl Piperidine Substrate_Phenyl->CYP_Enzyme Metab_Benzyl Carbinolamine Intermediate CYP_Enzyme->Metab_Benzyl Benzylic Hydroxylation Metab_Phenyl Arene Oxide Intermediate CYP_Enzyme->Metab_Phenyl Ring Epoxidation Product_Benzyl Free Piperidine + Benzaldehyde Metab_Benzyl->Product_Benzyl Spontaneous Collapse Product_Phenyl 4-Hydroxy-N-phenyl piperidine Metab_Phenyl->Product_Phenyl Rearrangement Toxic_Phenyl Quinone Imine (Toxicity Alert) Metab_Phenyl->Toxic_Phenyl Bioactivation

Figure 1: Divergent metabolic fates. N-benzyl undergoes fragmentation (dealkylation), while N-phenyl undergoes ring modification.

Synthetic Accessibility & Protocols

Synthesis Strategy
  • N-Benzyl: Reductive Amination is the gold standard. It is mild, high-yielding, and tolerates the alcohol group on the piperidine ring without protection.

  • N-Phenyl: Buchwald-Hartwig Cross-Coupling is required. Traditional

    
     only works if the phenyl ring has strong electron-withdrawing groups (e.g., -NO2). For unactivated phenyl rings, Palladium catalysis is essential.
    
Experimental Protocol A: Reductive Amination (N-Benzyl)

Objective: Synthesis of N-benzyl-4-piperidinol.

  • Reagents: 4-Piperidinol (1.0 eq), Benzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).

  • Procedure:

    • Dissolve 4-piperidinol in DCE (0.2 M).

    • Add Benzaldehyde and stir for 30 min to form the iminium ion.

    • Add STAB portion-wise at 0°C.

    • Stir at Room Temperature (RT) for 4–12 hours under

      
      .
      
    • Quench: Add sat.

      
       solution.
      
    • Extraction: Extract with DCM (3x). Wash organic layer with brine.

    • Purification: Flash chromatography (MeOH/DCM).

  • Validation: Appearance of benzylic protons (~3.5 ppm) in

    
    -NMR.
    
Experimental Protocol B: Buchwald-Hartwig Coupling (N-Phenyl)

Objective: Synthesis of N-phenyl-4-piperidinol. Note: The free alcohol group can interfere with coupling; using a TBS-protected piperidinol is recommended, though naked alcohols can work with specific ligands.

  • Reagents: 4-Piperidinol (1.2 eq), Bromobenzene (1.0 eq),

    
     (2 mol%), BINAP or RuPhos (4 mol%), 
    
    
    
    (1.5 eq), Toluene.
  • Procedure:

    • Charge an oven-dried Schlenk flask with

      
      , Ligand, and 
      
      
      
      .
    • Purge with Argon (3 cycles).

    • Add Toluene (degassed), Bromobenzene, and 4-Piperidinol.

    • Heat to 80–100°C for 12–24 hours.

    • Workup: Cool to RT, filter through a Celite pad, wash with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: Disappearance of aryl bromide peaks; shift of aromatic protons in NMR due to nitrogen electron donation.

Decision Framework

Use this logic flow to select the appropriate scaffold for your lead optimization.

DecisionTree Start Target Requirement Analysis Q1 Is a basic amine (salt bridge) required for binding? Start->Q1 Branch_Yes YES Q1->Branch_Yes Branch_No NO Q1->Branch_No Select_Benzyl Select N-BENZYL (pKa ~9.5) Branch_Yes->Select_Benzyl Q2 Is CNS penetration limited by efflux transporters? Branch_No->Q2 Opt_Benzyl Optimize Benzyl: Add F/Cl to block metabolism Select_Benzyl->Opt_Benzyl Q2->Select_Benzyl No Select_Phenyl Select N-PHENYL (pKa ~5.2, Neutral) Q2->Select_Phenyl Yes (High Efflux)

Figure 2: Strategic decision tree for scaffold selection.

References

  • Vertex Pharmaceuticals. (2005). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. National Institutes of Health. Link

  • Organic Syntheses. (2023). Buchwald-Hartwig Coupling General Procedures. Organic Chemistry Portal. Link

  • Journal of Medicinal Chemistry. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. ACS Publications.[4] Link

  • Frontiers in Pharmacology. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers. Link

  • BenchChem. (2025).[5] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Phenylpiperidin-3-yl)methanol
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Reactant of Route 2
(1-Phenylpiperidin-3-yl)methanol
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